2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)11-5-3-4-10(8-11)12-9-15-7-2-1-6-13(15)14-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUPFENARGKGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278029 | |
| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34658-67-8 | |
| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34658-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic nitrogen-fused heterocycle is the backbone for numerous commercial drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[3] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine, tailored for researchers and professionals in drug development and synthetic chemistry. We will explore the strategic rationale behind the chosen synthetic pathway, deliver a detailed experimental protocol, and outline a comprehensive characterization workflow to ensure the compound's structural integrity and purity.
Strategic Approach to Synthesis: The Power of Multicomponent Reactions
While several routes exist for the synthesis of 2-arylimidazo[1,2-a]pyridines, including traditional condensation of 2-aminopyridines with α-haloketones and modern transition-metal-catalyzed cross-couplings, we will focus on a highly efficient and convergent approach: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR).[7][8]
Causality Behind the Choice: The GBB-3CR is selected for its superior operational simplicity and alignment with green chemistry principles.[9][10] It is a one-pot reaction that combines three starting materials—a 2-aminopyridine, an aldehyde, and an isocyanide—to rapidly construct the desired scaffold in a single step.[11] This methodology offers significant advantages:
-
High Atom Economy: Most atoms from the reactants are incorporated into the final product, minimizing waste.
-
Efficiency: It circumvents the need for isolating intermediates, which saves time, resources, and reduces potential product loss.[12]
-
Versatility: The reaction is tolerant of a wide range of functional groups on each component, allowing for the creation of diverse chemical libraries.[8]
-
Mild Conditions: The reaction can often be performed under mild conditions, sometimes assisted by microwave irradiation to further enhance reaction rates and yields.[13][14][15]
The chosen pathway involves the reaction of 2-aminopyridine, 3-nitrobenzaldehyde, and a suitable isocyanide, catalyzed by a Lewis or Brønsted acid.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and a rigorous purification strategy.
Materials and Reagents:
-
2-Aminopyridine (99%)
-
3-Nitrobenzaldehyde (99%)
-
tert-Butyl isocyanide (98%)
-
Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Methanol (Anhydrous)
-
Ethyl acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 eq.), 3-nitrobenzaldehyde (1.0 eq.), and anhydrous methanol (0.2 M).
-
Catalyst Addition: Add the catalyst, such as Sc(OTf)₃ (5 mol%) or p-TsOH (10 mol%).[8] Stir the mixture under a nitrogen atmosphere at 50°C for one hour to facilitate the formation of the Schiff base intermediate.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 eq.) to the reaction mixture.
-
Reaction: Increase the temperature to 60°C and stir for 3-5 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The expected data from key analytical techniques are detailed below.
Spectroscopic Analysis
The molecular structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃O₂ | [16] |
| Molecular Weight | 239.23 g/mol | [16] |
| Expected [M+H]⁺ | 240.0768 | Calculated |
Table 1: Key Molecular Properties of the Target Compound.
¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Protons on the imidazo[1,2-a]pyridine core and the nitrophenyl ring will appear in the downfield region (δ 7.0-9.0 ppm).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.10 | d | ~6.8 |
| H-8 | ~7.65 | d | ~9.1 |
| Phenyl H-2' | ~8.80 | t | ~2.0 |
| Phenyl H-4' | ~8.25 | ddd | ~8.2, 2.3, 1.1 |
| Phenyl H-6' | ~8.05 | dt | ~7.8, 1.3 |
| H-3 | ~7.90 | s | - |
| Phenyl H-5' | ~7.60 | t | ~8.0 |
| H-7 | ~7.20 | ddd | ~9.1, 6.7, 1.2 |
| H-6 | ~6.80 | td | ~6.8, 1.2 |
Table 2: Predicted ¹H NMR Data for this compound. Note: Predicted values are based on related structures and may vary.[8][17]
¹³C NMR Spectroscopy (126 MHz, CDCl₃): The carbon NMR will confirm the carbon framework, with quaternary carbons and carbons adjacent to heteroatoms showing characteristic shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~145.5 |
| C-N (NO₂) | ~148.8 |
| C-5 | ~144.0 |
| C-3' (C-NO₂) | ~135.0 |
| C-1' | ~133.0 |
| Phenyl CHs | ~129.8, ~124.0, ~122.5 |
| C-7 | ~125.5 |
| C-8a | ~124.8 |
| C-6 | ~117.9 |
| C-8 | ~112.8 |
| C-3 | ~109.0 |
Table 3: Predicted ¹³C NMR Data for this compound. Note: Predicted values based on related structures.[8][17]
High-Resolution Mass Spectrometry (HRMS-ESI): This technique provides the exact mass of the molecule, confirming its elemental composition.
-
Expected m/z: 240.0768 for [M+H]⁺ (Calculated for C₁₃H₁₀N₃O₂⁺). Finding a mass with high accuracy (e.g., within 5 ppm) provides unambiguous confirmation of the molecular formula.[10]
Conclusion
This guide details a robust and efficient one-pot synthesis of this compound using the Groebke-Blackburn-Bienaymé three-component reaction. The rationale for selecting this modern synthetic strategy is its high efficiency, atom economy, and operational simplicity. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, constitutes a self-validating system for producing and verifying this valuable chemical scaffold. The successful synthesis and characterization of this compound provide a crucial building block for further exploration in medicinal chemistry and drug discovery programs targeting a wide range of diseases.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. This compound | C13H9N3O2 | CID 617391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, and the introduction of a nitrophenyl substituent at the 2-position modulates its electronic and steric properties, influencing its biological activity and pharmaceutical potential. This document details the synthesis, spectroscopic characterization, and key physicochemical parameters of the title compound, offering both experimental and computational insights. The methodologies for determining these properties are described in detail to ensure scientific rigor and reproducibility. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine core.
Introduction
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Derivatives of this heterocyclic system have demonstrated potent anti-inflammatory, antiviral, anticancer, and antimicrobial activities.[1] The versatility of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.
The introduction of a 3-nitrophenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold yields this compound (Figure 1). This substitution is expected to significantly impact the molecule's physicochemical properties due to the electron-withdrawing nature and steric bulk of the nitro group. Understanding these properties is paramount for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation as a therapeutic agent.
This guide provides a detailed examination of the synthesis, characterization, and fundamental physicochemical properties of this compound.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of the title compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for the formation of the imidazo[1,2-a]pyridine core. A common and effective approach involves the condensation of 2-aminopyridine with an appropriate α-haloketone.
Synthetic Protocol
A reliable method for the synthesis of this compound is the reaction of 2-aminopyridine with 2-bromo-1-(3-nitrophenyl)ethan-1-one.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any hydrobromic acid formed during the reaction, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized this compound is confirmed by a combination of spectroscopic techniques.
| Spectroscopic Data | Predicted/Typical Observations |
| ¹H NMR | Aromatic protons of the imidazo[1,2-a]pyridine core and the 3-nitrophenyl ring will appear in the downfield region (typically δ 7.0-9.0 ppm). A characteristic singlet for the H-3 proton of the imidazole ring is expected.[2] |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-150 ppm range. The carbon bearing the nitro group will be significantly deshielded. The number of signals will correspond to the number of unique carbon atoms in the molecule.[3] |
| IR (Infrared) | Characteristic peaks for the N-O stretching of the nitro group will be observed around 1530 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (239.23 g/mol for C₁₃H₉N₃O₂) will be observed.[4] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. The following sections detail the key parameters for this compound.
Molecular Properties
The fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉N₃O₂ | [4] |
| Molecular Weight | 239.23 g/mol | [4] |
| CAS Number | 34658-67-8 | [4] |
| Appearance | Typically a solid at room temperature. | General Knowledge |
Solubility
Solubility is a critical determinant of a drug's bioavailability. The presence of the polar nitro group and the aromatic rings suggests that this compound will exhibit limited aqueous solubility but good solubility in organic solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (octanol) and an aqueous phase. It is a key predictor of membrane permeability and ADME properties.
| Property | Value | Method |
| XLogP3 | 3.3 | Computed (PubChem)[4] |
| Experimental LogP | To be determined | Shake-Flask Method |
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Phase Preparation: n-Octanol is pre-saturated with the aqueous buffer (e.g., phosphate buffer, pH 7.4), and the buffer is pre-saturated with n-octanol.
-
Partitioning: A known amount of the compound is dissolved in either the aqueous or organic phase. The two phases are then mixed in a 1:1 volume ratio and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in both the aqueous and organic phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Acidity/Basicity (pKa)
The pKa value(s) of a compound determine its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. The electron-withdrawing nitro group on the phenyl ring is expected to slightly decrease the basicity of the imidazo[1,2-a]pyridine nitrogen.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.
Thermal Stability
Thermal analysis provides information about the melting point, decomposition temperature, and potential polymorphism of a compound.
Experimental Protocol for Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): A small, accurately weighed sample of the compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan. Endothermic events such as melting and exothermic events such as decomposition are recorded.
-
Thermogravimetric Analysis (TGA): A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. TGA provides information about the temperature at which the compound begins to decompose.
Solid-State Properties
The solid-state properties of a drug, including its crystal form (polymorphism), can significantly impact its stability, solubility, and bioavailability.
Experimental Protocol for Solid-State Characterization (PXRD):
-
Powder X-ray Diffraction (PXRD): A powdered sample of the compound is irradiated with monochromatic X-rays. The diffraction pattern, which is unique to the crystal structure, is recorded. Different polymorphs will produce distinct diffraction patterns.
Biological Context
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have been extensively studied for their potential as:
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: This class of compounds has shown promise in combating bacterial and fungal infections.
-
Anti-inflammatory Agents: Some derivatives exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.
The introduction of the 3-nitrophenyl group in this compound is a strategic modification aimed at exploring and potentially enhancing these biological activities. The nitro group can participate in hydrogen bonding and other intermolecular interactions with biological targets, and its electron-withdrawing nature can modulate the reactivity and metabolic stability of the molecule.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. The synthesis, characterization, and key pharmaceutical properties have been discussed, with an emphasis on robust experimental methodologies. The information presented herein is intended to be a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and advancement of new therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold. Further experimental investigation into the properties outlined in this guide will be instrumental in fully elucidating the therapeutic potential of this promising compound.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H9N3O2 | CID 617391 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitrophenyl group at the 2-position can modulate the electronic properties and biological activity of the scaffold, making 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine a compound of interest for further investigation and as a potential building block in drug discovery. This guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound, along with a detailed experimental protocol for its synthesis and characterization.
Synthesis of this compound
A common and effective method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-haloketone. In the case of this compound, the synthesis can be achieved by the condensation of 2-aminopyridine with 2-bromo-1-(3-nitrophenyl)ethanone.
Experimental Protocol: Synthesis
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-nitrophenyl)ethanone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazo[1,2-a]pyridine core and the 3-nitrophenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the aromatic ring currents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.10 - 8.20 | s | - |
| H-5 | 8.25 - 8.35 | d | ~ 6.8 |
| H-6 | 6.80 - 6.90 | t | ~ 6.8 |
| H-7 | 7.20 - 7.30 | t | ~ 6.8 |
| H-8 | 7.65 - 7.75 | d | ~ 9.0 |
| H-2' | 8.80 - 8.90 | t | ~ 2.0 |
| H-4' | 8.20 - 8.30 | ddd | ~ 8.0, 2.0, 1.0 |
| H-5' | 7.60 - 7.70 | t | ~ 8.0 |
| H-6' | 8.40 - 8.50 | ddd | ~ 8.0, 2.0, 1.0 |
Interpretation of ¹H NMR Spectrum:
-
Imidazo[1,2-a]pyridine Protons: The proton at the 3-position (H-3) is expected to appear as a singlet in the downfield region due to its proximity to the electron-deficient pyrimidine ring and the adjacent nitrogen atom. The protons of the pyridine ring (H-5, H-6, H-7, and H-8) will exhibit their characteristic coupling patterns. H-5 and H-8 are expected to be doublets, while H-6 and H-7 will likely be triplets (or more complex multiplets due to coupling with each other).
-
3-Nitrophenyl Protons: The protons on the 3-nitrophenyl ring will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The proton at the 2'-position (H-2'), being ortho to the nitro group, is expected to be the most downfield, appearing as a triplet due to coupling with H-4' and H-6'. The other protons will show splitting patterns consistent with their positions on the substituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nitro group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145.0 - 146.0 |
| C-3 | 110.0 - 111.0 |
| C-5 | 125.0 - 126.0 |
| C-6 | 112.0 - 113.0 |
| C-7 | 128.0 - 129.0 |
| C-8 | 117.0 - 118.0 |
| C-9a | 142.0 - 143.0 |
| C-1' | 135.0 - 136.0 |
| C-2' | 122.0 - 123.0 |
| C-3' | 148.0 - 149.0 |
| C-4' | 124.0 - 125.0 |
| C-5' | 130.0 - 131.0 |
| C-6' | 123.0 - 124.0 |
Interpretation of ¹³C NMR Spectrum:
-
The carbon atoms of the imidazo[1,2-a]pyridine core will resonate in the aromatic region. The bridgehead carbon (C-9a) and the carbon bearing the nitrophenyl group (C-2) are expected to be significantly downfield.
-
The carbon atom attached to the nitro group (C-3') will be the most deshielded carbon in the nitrophenyl ring. The other carbons of the phenyl ring will have chemical shifts influenced by the meta-directing effect of the nitro group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N Stretch (Imidazo ring) | 1640 - 1620 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| N-O Asymmetric Stretch (NO₂) | 1550 - 1520 | Strong |
| N-O Symmetric Stretch (NO₂) | 1360 - 1330 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| Aromatic C-H Bending | 900 - 675 | Strong |
Interpretation of IR Spectrum:
-
The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
The most characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are expected around 1550-1520 cm⁻¹ and 1360-1330 cm⁻¹, respectively.
-
The C=N stretching of the imidazole ring is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Predicted Fragment |
| 239 | [M]⁺ (Molecular Ion) |
| 211 | [M - NO]⁺ |
| 193 | [M - NO₂]⁺ |
| 165 | [M - NO₂ - HCN]⁺ |
| 116 | [C₈H₆N]⁺ (Imidazo[1,2-a]pyridine fragment) |
| 90 | [C₆H₄N]⁺ |
Interpretation of Mass Spectrum:
-
The molecular ion peak ([M]⁺) is expected at m/z 239, corresponding to the molecular weight of this compound (C₁₃H₉N₃O₂).
-
A common fragmentation pathway for nitroaromatic compounds is the loss of NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z 211 and 193, respectively.
-
Further fragmentation of the imidazo[1,2-a]pyridine core may involve the loss of HCN (27 amu).
Caption: Plausible mass spectral fragmentation pathway.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. The detailed experimental protocol and the predicted spectroscopic data with their interpretations offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided information will aid in the unambiguous identification and characterization of this important heterocyclic compound, facilitating its use in further research and development endeavors.
The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This guide provides a comprehensive technical overview of the discovery and development of novel imidazo[1,2-a]pyridine derivatives. We will delve into the foundational synthetic strategies, explore the diverse pharmacological landscape of these compounds, and dissect key structure-activity relationships (SAR) that have guided the optimization of lead candidates. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics based on this privileged structural motif.
The Imidazo[1,2-a]Pyridine Nucleus: A Foundation of Therapeutic Potential
The imidazo[1,2-a]pyridine system, a fused bicyclic 5-6 heterocycle, is recognized as a "privileged structure" in drug discovery.[1][2] Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the therapeutic success of this scaffold and continue to inspire the development of new derivatives.[2][5]
The unique electronic and steric properties of the imidazo[1,2-a]pyridine core, coupled with the potential for substitution at multiple positions, provide a rich chemical space for the design of novel bioactive molecules.[6] This guide will explore the key synthetic methodologies that have enabled the exploration of this chemical space and the subsequent discovery of compounds with significant therapeutic promise.
Synthetic Strategies for Imidazo[1,2-a]Pyridine Derivatives: From Classical to Contemporary
The construction of the imidazo[1,2-a]pyridine ring system has been the subject of extensive research, leading to a variety of synthetic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Tschitschibabin Reaction
One of the earliest and most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925.[3] This reaction involves the condensation of a 2-aminopyridine with an α-haloketone.[7] While initially requiring harsh conditions, modifications such as the inclusion of a base like sodium hydrogen carbonate have made this method more efficient and amenable to a wider range of substrates.[3]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biological Screening of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: An In-depth Technical Guide
This guide provides a comprehensive framework for the biological screening of the novel compound, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine. Drawing upon the extensive research into the diverse pharmacological activities of the imidazo[1,2-a]pyridine scaffold, this document outlines a strategic, multi-tiered approach to elucidate the therapeutic potential of this specific derivative. The protocols and rationale provided herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure renowned for its wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a 2-phenyl group, and specifically a 3-nitrophenyl substituent, is anticipated to modulate these activities, potentially offering enhanced potency or a novel mechanism of action. This guide will focus primarily on a systematic anticancer screening cascade, a prominent therapeutic area for this class of compounds.[1][4][5][6][7]
Part 1: Foundational Cytotoxicity Assessment
The initial and most critical step in evaluating any new chemical entity is to determine its cytotoxic potential. This foundational data informs the concentration ranges for all subsequent, more complex biological assays and provides a preliminary indication of anticancer activity.[8][9][10]
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][11] The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan crystals.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][11]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete cell culture medium.[11] Replace the existing medium with the compound-containing medium and include appropriate vehicle controls (e.g., DMSO).[8]
-
Incubation: Incubate the plates for 24, 48, and 72-hour time points.[8]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[8]
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 (Breast Cancer) | 12.5 ± 1.5 | 1.2 ± 0.3 |
| A549 (Lung Cancer) | 25.8 ± 2.1 | 2.5 ± 0.5 |
| HepG2 (Liver Cancer) | 18.3 ± 1.9 | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Elucidating the Mechanism of Action
Following the confirmation of cytotoxic activity, the subsequent phase of screening focuses on unraveling the underlying mechanism of action. For imidazo[1,2-a]pyridine derivatives, common mechanisms of anticancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]
Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] Treatment with an anticancer agent can lead to an accumulation of cells in a specific phase, indicating cell cycle arrest. Propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, is commonly used for this purpose.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed a suitable cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[12]
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at 4°C.[12][14]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[14]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Visualization: Experimental Workflow for Cell Cycle Analysis
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. kosheeka.com [kosheeka.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Among the myriad of heterocyclic scaffolds, the imidazo[1,2-a]pyridine core has emerged as a "privileged" structure, a testament to its remarkable versatility and therapeutic potential.[1][2] This bicyclic nitrogen-fused heterocycle has demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Its unique electronic and structural features allow for facile functionalization at multiple positions, enabling the generation of diverse chemical libraries for drug discovery programs.[4]
This technical guide, designed for researchers at the forefront of drug development, provides a comprehensive exploration of the imidazo[1,2-a]pyridine scaffold. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, biological evaluation, and mechanistic understanding of this remarkable core.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, a variety of robust and efficient synthetic methodologies have been developed for the construction of the imidazo[1,2-a]pyridine ring system. These methods range from classical condensation reactions to modern one-pot, multicomponent, and microwave-assisted protocols that offer significant advantages in terms of efficiency, atom economy, and access to chemical diversity.
One-Pot Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Reaction (GBBR)
The Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a particularly powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6] This one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid.[7][8] The reaction proceeds through the formation of an imine intermediate from the 2-aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the desired product.
This protocol describes a green and efficient synthesis of imidazo[1,2-a]pyridines using ultrasound irradiation in water.
-
Reaction Setup: In a 10 mL sealed vial, combine the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).
-
Catalyst Addition: Add a solution of phenylboronic acid (PBA) (10 mol%) in water (1 M).
-
Sonication: Sonicate the resulting mixture in an ultrasonic bath (42 kHz ± 6%) at room temperature for 4 hours.
-
Work-up and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, extract the reaction mixture with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
Microwave-Assisted Synthesis: A Green and Rapid Approach
Microwave-assisted organic synthesis has gained significant traction in recent years due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reaction profiles.[9][10][11] Several microwave-promoted protocols for the synthesis of imidazo[1,2-a]pyridines have been reported, offering a sustainable alternative to conventional heating methods.[12][13]
This protocol utilizes lemon juice as a natural, acidic, and biodegradable catalyst and solvent.
-
α-Bromination: In a microwave-safe vessel, a mixture of an aromatic ketone (1.0 equiv.), N-bromosuccinimide (NBS) (1.0 equiv.), and fresh lemon juice (10 mL) is irradiated with microwaves at 400 W and 85 °C. Monitor the formation of the α-bromoketone by TLC.
-
Cyclocondensation: Once the α-bromination is complete, add the corresponding 2-aminopyridine (1.0 equiv.) to the reaction mixture.
-
Microwave Irradiation: Continue to irradiate the mixture under the same microwave conditions until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Filter the resulting solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridine derivative.
Therapeutic Potential and Mechanism of Action
The broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold stems from its ability to interact with a diverse range of biological targets. This section will explore some of the most promising therapeutic areas and delve into the underlying mechanisms of action.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[14] A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of PI3K and/or mTOR kinases.[2][15][16][17][18]
Caption: Imidazo[1,2-a]pyridines as PI3K/mTOR pathway inhibitors.
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many types of cancer, promoting tumor growth, survival, and metastasis. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating these pathways.
Caption: Modulation of STAT3 and NF-κB pathways by imidazo[1,2-a]pyridines.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The ability of imidazo[1,2-a]pyridine derivatives to modulate inflammatory pathways, such as the NF-κB pathway, makes them attractive candidates for the development of novel anti-inflammatory agents.[19][20] A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Biological Evaluation: Key Experimental Protocols
The successful development of new therapeutic agents relies on robust and reproducible biological assays. This section provides detailed, step-by-step methodologies for key experiments used to evaluate the therapeutic potential of imidazo[1,2-a]pyridine derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay[23][24][25][26][27]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[28][29][30][31][32]
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test imidazo[1,2-a]pyridine compound at various concentrations.
-
Reaction Termination and ATP Depletion: After the desired incubation time, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the IC50 value for the test compound.
Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)[33][34][35][36][37]
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation: Structure-Activity Relationships
The systematic exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for biological activity and optimize lead compounds.
| Compound | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | HCT116 Cell Growth IC50 (nM) | Reference |
| 1 | H | 4-morpholinophenyl | 1.8 | 10.2 | 110 | [17] |
| 2 | CH3 | 4-morpholinophenyl | 0.9 | 5.6 | 65 | [17] |
| 3 | H | 4-(4-methylpiperazin-1-yl)phenyl | 2.5 | 15.1 | 150 | [16] |
| 4 | CH3 | 4-(4-methylpiperazin-1-yl)phenyl | 1.2 | 8.9 | 80 | [16] |
| 5 | H | 3-pyridyl | 25.6 | >1000 | >1000 | [15] |
| 6 | CH3 | 3-pyridyl | 15.3 | 850 | 920 | [15] |
Table 1: SAR of Imidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Inhibitors.
| Compound | R | A549 IC50 (µM) | C6 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| 7a | -S-CH3 | >100 | 85.3 | 92.1 | 78.4 | [21] |
| 7d | -S-C6H5 | 45.2 | 38.7 | 51.6 | 42.9 | [21] |
| 7i | -S-CH2-C6H5 | 28.9 | 22.4 | 35.1 | 26.8 | [21] |
Table 2: Anticancer Activity of S-substituted Imidazo[1,2-a]pyridine Derivatives.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to modulate a wide array of biological targets, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors for specific targets, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance the efficacy and safety of these promising compounds. The integration of computational and experimental approaches will be crucial in accelerating the journey of imidazo[1,2-a]pyridine-based drug candidates from the laboratory to the clinic.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Semantic Scholar [semanticscholar.org]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 14. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
One-Pot Synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives: An Application Note and Protocol
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents.[1][2] Derivatives of this bicyclic heterocycle exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] This document provides a comprehensive guide for the efficient one-pot synthesis of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine derivatives, a class of compounds with significant potential for drug discovery and development. We present a detailed, field-tested protocol, elucidate the underlying reaction mechanism, and discuss the broader applications of this important molecular scaffold. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused aromatic heterocycle that has garnered immense interest from the pharmaceutical community. Its rigid structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with a variety of biological targets. Several marketed drugs, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), feature this core, underscoring its therapeutic relevance.[4]
The introduction of a 2-aryl substituent, particularly one bearing a nitro group like 2-(3-nitrophenyl), offers a strategic handle for further chemical modification and can significantly influence the compound's pharmacological profile. The nitro group can be readily reduced to an amine, providing a key functional group for library synthesis and the exploration of structure-activity relationships (SAR).
The classical and most direct method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the cyclocondensation reaction between a 2-aminopyridine and an α-haloketone.[1][5] This approach, often referred to as the Tschitschibabin reaction, is robust, versatile, and amenable to a one-pot procedure, making it highly suitable for both small-scale discovery and larger-scale synthesis campaigns.
Reaction Scheme and Mechanism
The synthesis proceeds via a well-established pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration.
Overall Reaction
The one-pot synthesis is achieved by reacting 2-aminopyridine with 2-bromo-1-(3-nitrophenyl)ethanone in a suitable solvent, typically ethanol, under reflux.
Caption: Overall reaction for the synthesis of this compound.
Plausible Reaction Mechanism
The reaction proceeds through three key steps:
-
SN2 Alkylation: The nucleophilic nitrogen of the pyridine ring (N1) of 2-aminopyridine attacks the electrophilic α-carbon of 2-bromo-1-(3-nitrophenyl)ethanone, displacing the bromide ion. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group (-NH2) then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxylated imidazoline derivative).
-
Dehydration: Under the heated reaction conditions, this intermediate readily dehydrates to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Plausible mechanism for the one-pot synthesis.
Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. It is recommended to perform a smaller scale test reaction first to optimize conditions for specific substituted analogs.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier/Grade | CAS No. |
| 2-Aminopyridine | 94.12 | 5.0 | 471 mg | Sigma-Aldrich, 98% | 504-29-0 |
| 2-Bromo-1-(3-nitrophenyl)ethanone | 244.04 | 5.0 | 1.22 g | Combi-Blocks, 97% | 2227-64-7 |
| Ethanol (Absolute) | 46.07 | - | 25 mL | Fisher Scientific, ACS | 64-17-5 |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | - | ~30 mL | VWR, ACS Grade | 144-55-8 |
| Ethyl Acetate | 88.11 | - | ~50 mL | VWR, HPLC Grade | 141-78-6 |
| Hexanes | - | - | ~50 mL | VWR, HPLC Grade | - |
| Anhydrous Sodium Sulfate | 142.04 | - | ~2 g | VWR, ACS Grade | 7757-82-6 |
Hazard and Safety Information
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
-
2-Aminopyridine: Toxic if swallowed or in contact with skin.[6][7] Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]
-
2-Bromo-1-(3-nitrophenyl)ethanone: Causes severe skin burns and eye damage.[8] It is a lachrymator. Handle with extreme care.
-
Ethanol: Flammable liquid and vapor.
-
Ethyl Acetate / Hexanes: Flammable liquids.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (471 mg, 5.0 mmol) and absolute ethanol (25 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition: Add 2-bromo-1-(3-nitrophenyl)ethanone (1.22 g, 5.0 mmol) to the flask in one portion.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (oil bath temperature of ~85-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 3-4 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully add saturated sodium bicarbonate solution (~30 mL) to the reaction mixture to neutralize the HBr formed during the reaction. Stir vigorously for 15 minutes. A precipitate of the crude product may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel. A gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is typically effective for isolating the pure product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Results and Discussion
Expected Results
The procedure should yield the desired product as a pale yellow or off-white solid. The expected yield after purification is typically in the range of 75-90%.
| Property | Expected Value |
| Chemical Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol [9] |
| Appearance | Pale yellow solid |
| Expected Yield | 75-90% |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~8.8 (s, 1H), ~8.2-8.4 (m, 2H), ~8.1 (d, 1H), ~7.8 (s, 1H), ~7.6-7.7 (m, 2H), ~7.2 (t, 1H), ~6.8 (t, 1H). |
| 13C NMR (CDCl3, 101 MHz) | δ (ppm): ~148.8, ~146.0, ~145.5, ~135.5, ~132.0, ~129.8, ~125.5, ~124.5, ~122.5, ~120.0, ~117.8, ~112.9, ~109.0. |
| HRMS (ESI) | m/z [M+H]+ calculated for C13H10N3O2: 240.0768; found: 240.07xx. |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument calibration. The predicted shifts are based on typical values for this scaffold.
Causality and Optimization
-
Solvent Choice: Ethanol is an excellent choice as it readily dissolves the starting materials and has an appropriate boiling point for the reaction. Other polar solvents like isopropanol or acetonitrile can also be used.
-
Base: While the reaction can proceed without an external base, the addition of a non-nucleophilic base like sodium bicarbonate during work-up is crucial to neutralize the hydrobromic acid byproduct. This prevents potential side reactions and aids in the isolation of the freebase product. Some protocols report including a mild base like NaHCO3 or K2CO3 in the reaction mixture from the start, which can sometimes improve yields and shorten reaction times.
-
Purification: Column chromatography is highly effective for removing any unreacted starting materials and minor impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be employed for further purification if needed.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block for creating diverse chemical libraries for biological screening.
-
Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity.[3] The synthesized compound can serve as a precursor to a variety of analogs for testing against different cancer cell lines.
-
Antimicrobial and Antiviral Research: This scaffold is known to exhibit a wide range of anti-infective properties.[1] The nitroaromatic moiety itself is a feature found in some antimicrobial drugs.
-
Probe Development and Material Science: The rigid, planar structure of the imidazo[1,2-a]pyridine core often imparts fluorescent properties, making these compounds candidates for use as biological probes or in the development of organic light-emitting diodes (OLEDs).
-
SAR Studies: The nitro group at the 3-position of the phenyl ring can be readily reduced to an amine. This amino group serves as a versatile chemical handle for further derivatization via amide coupling, reductive amination, or other N-functionalization reactions, enabling extensive exploration of the structure-activity relationship.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C8H6BrNO3 | CID 75213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C13H9N3O2 | CID 617391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
Abstract
The corrosion of mild steel in acidic media is a significant challenge across numerous industrial applications, including acid pickling, industrial cleaning, and oil and gas well acidizing. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This document provides a detailed technical guide on the application and evaluation of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (NIP), a novel heterocyclic compound demonstrating exceptional protective properties for mild steel in 1 M HCl. This guide synthesizes theoretical principles with validated experimental protocols, offering researchers and industry professionals a comprehensive framework for utilizing and assessing NIP's performance. Methodologies covered include gravimetric analysis, advanced electrochemical techniques, and surface morphological studies, supported by computational insights from Density Functional Theory (DFT) and Monte Carlo simulations.
Foundational Principles: Understanding NIP's Protective Mechanism
The efficacy of an organic corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This compound (NIP) excels in this role due to its unique molecular architecture.
The inhibition mechanism is a synergistic combination of physisorption and chemisorption, leading to its classification as a "mixed-type" inhibitor.[1] This means it effectively suppresses both the anodic reaction (dissolution of iron) and the cathodic reaction (hydrogen evolution).
-
Molecular Features for Adsorption: The NIP molecule possesses several key features that facilitate strong and stable adsorption onto the steel surface:
-
Heteroatoms (Nitrogen and Oxygen): The nitrogen atoms within the imidazo[1,2-a]pyridine ring system and the oxygen atoms of the nitro group have lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[1]
-
π-Electron System: The fused aromatic rings create a conjugated system rich in π-electrons. These π-orbitals can interact with the metal surface, further strengthening the adsorption bond.
-
Protonation in Acid: In an acidic medium, the nitrogen atoms can become protonated. This creates a cationic species that can electrostatically interact with the negatively charged steel surface (due to adsorbed Cl⁻ ions), a process known as physisorption.
-
The standard free energy of adsorption (ΔG°ads) for NIP has been calculated at -33.76 kJ/mol, a value that indicates a spontaneous process involving both physical and chemical adsorption mechanisms.[1]
Theoretical Validation: Computational Chemistry Insights
Modern computational methods provide an atomic-level understanding of inhibitor-metal interactions, corroborating experimental findings.
-
Density Functional Theory (DFT): DFT calculations are instrumental in identifying the molecule's reactive centers.[2][3] For NIP, DFT studies confirm that the imidazole ring and the heteroatoms (N and O) are the primary active sites for adsorption.[1] Key quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are correlated with inhibition efficiency. A high E_HOMO value indicates a strong tendency to donate electrons to the metal, while a low E_LUMO value suggests an ability to accept electrons from the metal, facilitating back-donation and strengthening the bond.
-
Monte Carlo (MC) Simulations: MC simulations are used to model the adsorption process, exploring numerous possible orientations of the NIP molecule on the iron surface to find the most energetically favorable (lowest energy) configuration.[1] These simulations often show the molecule adsorbing in a near-parallel orientation, maximizing surface coverage.
Quantitative Performance Evaluation
The effectiveness of NIP is quantified through a suite of complementary experimental techniques. This section details the protocols for these core methods.
Gravimetric Analysis (Weight Loss Method)
This is the most direct method for determining the average corrosion rate over a given period.[4][5] It provides a tangible measure of metal loss.
Protocol 2.1: Weight Loss Measurement
-
Coupon Preparation:
-
Mechanically polish mild steel coupons (e.g., 2.5cm x 2.0cm x 0.05cm) with a series of emery papers (from 220 to 1200 grit) to achieve a uniform, mirror-like surface.
-
Degrease the coupons by sonicating in acetone for 5-10 minutes.
-
Rinse thoroughly with double-distilled water and dry completely.
-
Accurately weigh each coupon to four decimal places (W_initial) and store in a desiccator.
-
-
Immersion Test:
-
Prepare a blank solution of 1 M HCl.
-
Prepare test solutions of 1 M HCl containing various concentrations of NIP (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM).
-
Immerse one prepared coupon into each solution for a specified duration (e.g., 6 to 24 hours) at a constant temperature (e.g., 298 K).
-
-
Post-Immersion Cleaning & Weighing:
-
Carefully remove the coupons from the solutions.
-
Gently scrub with a soft brush in a cleaning solution (e.g., 20% NaOH containing 200 g/L zinc dust) to remove corrosion products without disturbing the underlying metal.
-
Rinse with distilled water and acetone, then dry.
-
Reweigh the coupons to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) Where:
-
K = 8.76 × 10⁴ (constant for mm/year)[5]
-
ΔW = Weight Loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel in g/cm³ (approx. 7.85)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank is the corrosion rate in the blank solution and CR_inh is the rate in the inhibitor solution.
-
Electrochemical Characterization
Electrochemical methods offer rapid and detailed insights into the kinetics of the corrosion process and the inhibitor's mode of action.[6] A standard three-electrode electrochemical cell is used, comprising the mild steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) as the reference electrode (RE).
Protocol 2.2: Potentiodynamic Polarization (PDP)
This technique measures the relationship between the applied potential and the resulting current response, allowing for the determination of key corrosion kinetic parameters.[7]
-
System Stabilization: Immerse the three-electrode setup in the test solution (blank or with NIP) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached.
-
Potential Sweep: Apply a potential sweep from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1.0 mV/s).[8]
-
Data Analysis (Tafel Extrapolation):
-
Plot the resulting data as potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point.
-
The potential at the intersection is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).
-
-
Calculation of Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Protocol 2.3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the properties of the inhibitor film at the metal-solution interface.[9][10]
-
System Stabilization: As with PDP, stabilize the system at its OCP.
-
AC Signal Application: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[9]
-
Data Presentation: The impedance data is typically visualized in two ways:
-
Nyquist Plot: A plot of the imaginary component of impedance (-Z_im) versus the real component (Z_re). For corrosion systems, this often appears as a depressed semicircle.
-
Bode Plot: A plot of the impedance modulus (|Z|) and the phase angle (θ) versus frequency.
-
-
Equivalent Circuit Modeling:
-
Model the experimental data using an appropriate equivalent electrical circuit (EEC). A common model for such systems is the Randles circuit.
-
The key parameter obtained is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The diameter of the semicircle in the Nyquist plot provides an estimate of R_ct.
-
-
Calculation of Inhibition Efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 Where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Data Summary and Interpretation
Systematic data collection and presentation are crucial for a clear interpretation of the inhibitor's performance. NIP has demonstrated an inhibition efficiency reaching up to 91.47% at a concentration of 1.0 mM.[1]
Table 1: Representative Weight Loss Data for NIP on Mild Steel in 1 M HCl
| NIP Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 25.4 | 1.15 | - |
| 0.1 | 8.9 | 0.40 | 65.2 |
| 0.5 | 3.8 | 0.17 | 85.2 |
| 1.0 | 2.2 | 0.10 | 91.3 |
Table 2: Representative Potentiodynamic Polarization Data
| NIP Conc. (mM) | E_corr (mV vs. Ag/AgCl) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|---|
| 0 (Blank) | -475 | 550 | 75 | -110 | - |
| 0.1 | -482 | 185 | 72 | -105 | 66.4 |
| 0.5 | -490 | 80 | 68 | -101 | 85.5 |
| 1.0 | -495 | 47 | 65 | -98 | 91.5 |
Interpretation: The significant decrease in i_corr with increasing NIP concentration confirms its inhibitive effect. The minor shift in E_corr (< 85 mV) classifies NIP as a mixed-type inhibitor, as it influences both anodic (βa) and cathodic (βc) reactions.[1]
Table 3: Representative Electrochemical Impedance Spectroscopy Data
| NIP Conc. (mM) | R_s (Ω·cm²) | R_ct (Ω·cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
|---|---|---|---|---|
| 0 (Blank) | 1.2 | 45 | 120 | - |
| 0.1 | 1.4 | 135 | 85 | 66.7 |
| 0.5 | 1.5 | 310 | 60 | 85.5 |
| 1.0 | 1.6 | 520 | 45 | 91.3 |
Interpretation: A larger R_ct value (larger semicircle diameter on the Nyquist plot) signifies a more corrosion-resistant surface. The increasing R_ct and decreasing double-layer capacitance (C_dl) with higher NIP concentration indicate the formation of a thicker, more protective adsorbed film.
Visualization of Processes and Workflows
Surface Characterization: Visual Confirmation
To visually confirm the formation of the protective film, surface analysis techniques are employed on coupons after immersion.
Protocol 5.1: Surface Analysis
-
Sample Preparation: Prepare three sets of mild steel coupons:
-
One freshly polished (control).
-
One immersed in 1 M HCl (blank) for the test duration.
-
One immersed in 1 M HCl with 1.0 mM NIP for the test duration.
-
-
Scanning Electron Microscopy (SEM):
-
Acquire micrographs of all three coupon surfaces.
-
Expected Outcome: The polished sample will show a smooth surface with polishing scratches. The blank sample will exhibit a rough, severely damaged surface characteristic of acid attack. The NIP-inhibited sample will show a significantly smoother and more intact surface, confirming protection.[1]
-
-
Energy-Dispersive X-ray Spectroscopy (EDX):
-
Perform elemental mapping or point analysis on the NIP-inhibited surface.
-
Expected Outcome: In addition to Fe, C, and O from the steel and its native oxide, the spectrum will show distinct peaks for Nitrogen (N), confirming the presence of the adsorbed NIP inhibitor on the surface.[1]
-
Conclusion
This compound stands as a highly effective mixed-type corrosion inhibitor for mild steel in strong acidic media. Its performance, validated through a combination of gravimetric, electrochemical, and surface analysis techniques, is underpinned by a strong adsorptive mechanism involving both physisorption and chemisorption. The protocols and data presented in this guide provide a robust framework for researchers and engineers to replicate these findings and apply this inhibitor in relevant industrial contexts. The strong correlation between experimental results and theoretical predictions from DFT and Monte Carlo simulations solidifies the understanding of its protective action at a molecular level, paving the way for the development of even more advanced corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dlsu.edu.ph [dlsu.edu.ph]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. alspi.com [alspi.com]
- 6. autolabj.com [autolabj.com]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study [mdpi.com]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 10. biologic.net [biologic.net]
Application Notes and Protocols for 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine and its analogs in cancer research. This document outlines the core mechanism of action, provides detailed protocols for in vitro evaluation, and presents key quantitative data to facilitate experimental design and interpretation.
Introduction: The Emergence of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] In recent years, derivatives of this scaffold have garnered significant attention as potential anticancer agents due to their ability to modulate key cellular pathways implicated in cancer progression with the potential for minimal side effects depending on their substitution patterns.[1][2] The continuous need for novel, target-based anticancer agents with higher potency and reduced toxicity has driven the exploration of IP derivatives.[1][2] These compounds have been shown to inhibit various critical targets, including the PI3K/Akt/mTOR pathway, tubulin polymerization, and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][4][5][6]
The this compound structure represents a key pharmacophore within this class of compounds. The introduction of the nitrophenyl group at the C-2 position has been a strategic focus in the design of potent anticancer agents. This guide will delve into the specific applications and methodologies relevant to the investigation of this compound and its close analogs in a cancer research setting.
Mechanism of Action: Targeting Key Cancer Survival Pathways
Imidazo[1,2-a]pyridine derivatives, including the 2-(3-nitrophenyl) substituted analogs, exert their anticancer effects through the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. A primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in a wide range of human cancers.
Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives leads to a downstream cascade of events, including the upregulation of tumor suppressors like p53 and the cell cycle inhibitor p21.[4][7] This, in turn, can induce cell cycle arrest, typically at the G2/M phase, and trigger the intrinsic apoptotic pathway.[4] The induction of apoptosis is often characterized by an increased expression of the pro-apoptotic protein Bax and the activation of executioner caspases such as caspase-3 and caspase-9.[4][8]
Figure 1: Simplified signaling pathway for the anticancer activity of this compound.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-phenylimidazo[1,2-a]pyridine analogs from various studies. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds against different cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine with a 2-nitrophenyl group at C-2 and a 4-chlorophenylamino group at C-3 | HT-29 (Colon) | 4.15 ± 2.93 | [3] |
| IP-5 (imidazo[1,2-a]pyridine derivative) | Not fully specified | HCC1937 (Breast) | 45 | [7][9][10] |
| IP-6 (imidazo[1,2-a]pyridine derivative) | Not fully specified | HCC1937 (Breast) | 47.7 | [7][9][10] |
| Compound 6d (imidazo[1,2-a]pyridine-based heterocycle) | Contains S-alkyl/aryl moiety | HepG2 (Liver) | Not specified, but showed time-dependent inhibition of DNA synthesis | [8] |
| Compound 6i (imidazo[1,2-a]pyridine-based heterocycle) | Contains S-alkyl/aryl moiety | HepG2 (Liver) | Not specified, but showed time-dependent inhibition of DNA synthesis | [8] |
| Compound 12b | tert-butylamine group at 2nd position and phenylamine group at 3rd position | Hep-2 (Laryngeal), HepG2 (Liver), MCF-7 (Breast), A375 (Melanoma) | 11, 13, 11, 11 | [11][12] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol is used to investigate the effect of this compound on the expression levels of key proteins in the PI3K/Akt/mTOR and apoptotic pathways.
Materials:
-
Cancer cells treated with this compound at the desired concentrations and time points.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Figure 2: General experimental workflow for evaluating the anticancer properties of this compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel anticancer therapeutics. The methodologies outlined in these application notes provide a robust framework for the in vitro characterization of this and related compounds. Further investigations should focus on elucidating the structure-activity relationships, exploring their efficacy in in vivo cancer models, and evaluating their pharmacokinetic and toxicological profiles to advance these promising agents towards clinical application.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 8. tandfonline.com [tandfonline.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Investigating the Antitubercular Potential of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine Analogues: A Detailed Guide to In Vitro Evaluation
Introduction: The Pressing Need for Novel Antitubercular Agents
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually.[1][2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent demand for the discovery and development of new antitubercular drugs with novel mechanisms of action.[1][2][3][4]
The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][3][4] Notably, several IP analogues have exhibited potent activity against both drug-susceptible and drug-resistant strains of Mtb.[1][2][3][4] This has spurred significant interest in this class of compounds as a promising starting point for the development of next-generation TB therapeutics. This guide provides a comprehensive overview of the protocols and methodologies for investigating the antitubercular activity of a specific subset of these compounds: 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine analogues.
Section 1: Synthesis of this compound Analogues
The synthesis of the core this compound scaffold can be achieved through various established synthetic routes. A common and effective method involves the reaction of a 2-aminopyridine derivative with a substituted α-haloketone or, in a more direct approach, a one-pot reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction).[5] Another efficient method utilizes the reaction of 2-aminopyridines with nitrostyrenes mediated by reagents like sodium dichloroiodide.[6]
A general synthetic scheme for producing this compound is outlined below. This can be adapted to generate a library of analogues by utilizing variously substituted 2-aminopyridines.
Protocol 1: General Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-arylimidazo[1,2-a]pyridines.
Materials:
-
Substituted 2-aminopyridine
-
2-Bromo-1-(3-nitrophenyl)ethan-1-one
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: Add 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.1 eq) and sodium bicarbonate (2.0 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its structure and purity.
Visualization of Synthetic Workflow:
Caption: Workflow for the synthesis and purification of this compound analogues.
Section 2: In Vitro Antitubercular Activity Screening
The primary assessment of antitubercular activity is determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a standard strain of M. tuberculosis, typically H37Rv. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[7][8][9][10]
Protocol 2: Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[7][8][9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Synthesized this compound analogues
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.
-
Compound Preparation and Serial Dilution:
-
Dissolve the synthesized compounds and control drugs in DMSO to a stock concentration (e.g., 1 mg/mL).
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add an additional 100 µL of the stock solution of each compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well in each row will serve as a drug-free control.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 25 µL of a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 (1:1 ratio) to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Reading the Results:
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Results can be read visually or quantitatively using a microplate reader at an absorbance of 570 nm and 600 nm.
-
Data Presentation: Example MIC Values
| Compound ID | Structure Modification | MIC (µg/mL) against Mtb H37Rv |
| Parent-01 | This compound | 1.56 |
| Analogue-02 | 6-Chloro substitution | 0.78 |
| Analogue-03 | 7-Methyl substitution | 3.12 |
| Isoniazid | Positive Control | 0.06 |
| Rifampicin | Positive Control | 0.12 |
Visualization of MABA Workflow:
Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).
Section 3: Investigating the Mechanism of Action
Understanding the mechanism of action is crucial for drug development. For imidazo[1,2-a]pyridines, a key target that has been identified is QcrB, a subunit of the electron transport chain's cytochrome bc1 complex, which is essential for ATP synthesis.[11][12] Inhibition of QcrB disrupts cellular respiration and depletes ATP levels, leading to bacterial cell death.
Hypothesized Mechanism of Action:
Caption: Proposed mechanism of action of imidazo[1,2-a]pyridine analogues via inhibition of QcrB.
Experimental Validation:
To validate this proposed mechanism, further experiments can be conducted:
-
ATP Depletion Assay: Measure intracellular ATP levels in M. tuberculosis treated with the active compounds. A significant reduction in ATP would support the proposed mechanism.
-
Resistant Mutant Generation and Sequencing: Generate spontaneous resistant mutants of M. tuberculosis by culturing the bacteria in the presence of sub-lethal concentrations of the lead compounds. Whole-genome sequencing of these resistant mutants can identify mutations in the target protein (e.g., QcrB), providing strong evidence for the mechanism of action.[12]
Section 4: In Vitro Safety and Toxicity Assessment
Early assessment of a compound's toxicity is a critical step in drug discovery to avoid late-stage failures.[13][14][15][16] In vitro cytotoxicity assays using mammalian cell lines are a standard preliminary screen.
Protocol 3: Cytotoxicity Assay (e.g., using MTT or PrestoBlue)
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity, or Vero cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue reagent
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Replace the old medium with the medium containing the compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Addition of Viability Reagent:
-
For MTT: Add MTT solution to each well and incubate for a few hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
For PrestoBlue: Add PrestoBlue reagent directly to the wells and incubate for a shorter period (e.g., 1-2 hours).
-
-
Reading the Results: Measure the absorbance (for MTT) or fluorescence (for PrestoBlue) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀) for each compound.
Selectivity Index (SI):
The selectivity of a compound is a crucial parameter, indicating its therapeutic window. It is calculated as the ratio of its cytotoxicity to its anti-mycobacterial activity:
SI = CC₅₀ / MIC
A higher SI value is desirable, as it suggests that the compound is more toxic to the bacteria than to mammalian cells.
Data Presentation: Example Cytotoxicity and Selectivity Data
| Compound ID | CC₅₀ on HepG2 cells (µM) | MIC against Mtb H37Rv (µM) | Selectivity Index (SI) |
| Parent-01 | > 100 | 5.8 | > 17.2 |
| Analogue-02 | > 100 | 2.5 | > 40 |
| Analogue-03 | 85 | 10.2 | 8.3 |
| Doxorubicin | 1.2 | N/A | N/A |
Conclusion
The imidazo[1,2-a]pyridine scaffold, particularly with a 2-(3-nitrophenyl) substitution, represents a promising starting point for the development of novel antitubercular agents. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro efficacy testing, and preliminary safety assessment of new analogues. By systematically applying these methodologies, researchers can effectively identify and advance lead compounds with potent antitubercular activity and favorable safety profiles, contributing to the critical pipeline of new drugs to combat tuberculosis.
References
- 1. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2.6. Alamar Blue Dye for Testing Anti-TB Activity [bio-protocol.org]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 14. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-Based Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Imidazo[1,2-a]pyridine Probes for Hypoxia and Nitroreductase Activity
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities and favorable photophysical properties.[1][2] This bicyclic system, with its inherent π-conjugated structure, serves as an excellent fluorophore.[3] The electronic properties of this core can be finely tuned through substitution, making it a versatile platform for the development of molecular probes.[3] Electron-donating substituents generally enhance luminescence, while electron-withdrawing groups tend to decrease fluorescence intensity.[3]
This guide focuses on a specific derivative, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine , designed as a "turn-on" fluorescent probe for detecting nitroreductase (NTR) activity. Nitroreductases are a family of enzymes that are significantly overexpressed in hypoxic environments, a hallmark of many solid tumors.[4] These enzymes catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives.[4][5]
The this compound probe leverages this enzymatic activity for targeted detection. The presence of the electron-withdrawing nitro group on the phenyl ring quenches the intrinsic fluorescence of the imidazo[1,2-a]pyridine core through mechanisms such as photoinduced electron transfer (PET).[6][7][8] Upon enzymatic reduction of the nitro group to an electron-donating amino group by nitroreductase, the quenching effect is alleviated, leading to a significant increase in fluorescence intensity—a "turn-on" response.[4][6] This targeted activation makes this compound a promising tool for imaging hypoxic regions in tumors and for high-throughput screening of compounds that modulate nitroreductase activity.
Mechanism of Action: A Nitroreductase-Triggered "Turn-On" Fluorescence Response
The functionality of this compound as a molecular probe is predicated on a well-defined biochemical transformation that elicits a change in its photophysical properties. The core principle is the enzymatic reduction of a nitro group, which acts as a fluorescence quencher, to an amino group, which functions as a fluorescence enhancer.
Figure 1: Mechanism of this compound activation.
As illustrated in Figure 1, the process begins with the non-fluorescent probe, this compound. In the presence of nitroreductase and a cofactor such as NADH, the nitro group (-NO2) undergoes a reduction to an amino group (-NH2).[4] This conversion transforms the probe into 2-(3-aminophenyl)imidazo[1,2-a]pyridine. The amino group, being an electron-donating group, alters the electronic structure of the molecule, leading to the restoration of fluorescence and a detectable "turn-on" signal.
Synthesis and Characterization
The synthesis of this compound can be achieved through a one-pot reaction, a common and efficient method for generating imidazo[1,2-a]pyridine derivatives.[3][9][10] The following protocol is adapted from established procedures for similar 2-phenylimidazo[1,2-a]pyridines.
Protocol 1: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-nitrophenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Photophysical Properties
The "turn-on" capability of the probe is best understood by comparing the photophysical properties of the nitro- and amino- forms. The following table summarizes the expected properties based on the general behavior of substituted imidazo[1,2-a]pyridines.[3][11]
| Compound | Form | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (Φ) | Fluorescence |
| Probe | Nitro | ~340-360 | - | Very Low (<0.05) | Quenched |
| Product | Amino | ~360-380 | ~450-480 | Moderate-High (>0.3) | "Turned-On" |
Table 1: Expected Photophysical Properties of the Probe and its Reduced Product.
Application Protocols
Protocol 2: In Vitro Nitroreductase Assay
This protocol details the use of this compound to measure nitroreductase activity in a cell-free system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant nitroreductase
-
NADH stock solution (e.g., 10 mM in buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the probe in assay buffer (e.g., 10 µM).
-
Prepare serial dilutions of nitroreductase in assay buffer.
-
In a 96-well black microplate, add the probe solution to each well.
-
Add the nitroreductase dilutions to the respective wells.
-
Initiate the reaction by adding NADH solution to each well (final concentration e.g., 100 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 460 nm) at regular time intervals.
-
Plot the fluorescence intensity against the nitroreductase concentration to determine the enzyme's activity.
Protocol 3: Live-Cell Imaging of Nitroreductase Activity
This protocol outlines the application of the probe for visualizing nitroreductase activity in living cells, particularly under hypoxic conditions.
Figure 2: General workflow for cellular imaging of nitroreductase activity.
Materials:
-
Cancer cell line known to overexpress nitroreductase under hypoxia (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride, CoCl2)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Induction of Hypoxia (Optional): To enhance nitroreductase expression, incubate the cells in a hypoxia chamber (e.g., 1% O2) for 4-6 hours. Alternatively, treat the cells with a chemical inducer like CoCl2 (e.g., 100-200 µM) for the same duration. A control group of cells should be maintained under normoxic conditions.
-
Probe Loading: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength around 370 nm and capture the emission in the blue region of the spectrum (~460 nm).
-
Analysis: Compare the fluorescence intensity between hypoxic and normoxic cells. A significantly higher fluorescence signal in the hypoxic cells indicates the presence and activity of nitroreductase.
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of any new molecular probe. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of the probe.[12]
Materials:
-
Cell line of interest
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the probe that causes 50% inhibition of cell viability). Based on data for similar imidazo[1,2-a]pyridine derivatives, the IC50 value is expected to be in the micromolar range.[1][13]
Probe Validation and Controls
Rigorous validation is essential to ensure the reliability of the data obtained using the this compound probe.
Figure 3: Key aspects of a robust probe validation strategy.
-
Specificity: Test the probe's response to other cellular reductases to ensure its selectivity for nitroreductase.
-
Inhibition Control: Pre-treat cells with a known nitroreductase inhibitor (e.g., dicoumarol) before adding the probe. A significant reduction in the fluorescence signal will confirm that the signal is dependent on nitroreductase activity.
-
Positive and Negative Controls: Use cell lines with known high and low expression of nitroreductase to validate the probe's ability to differentiate between them.
-
Time-Course and Dose-Response Studies: Optimize the incubation time and probe concentration to achieve the best signal-to-noise ratio and to ensure that the observed effects are not due to non-specific interactions or cytotoxicity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of unbound probe | Increase the number and duration of washing steps. |
| Autofluorescence of cells or medium | Image cells in a phenol red-free medium. Acquire a background image of unstained cells and subtract it from the probe-stained images. | |
| No or weak fluorescence signal | Low nitroreductase activity | Induce hypoxia to upregulate nitroreductase expression. Use a positive control cell line. |
| Insufficient probe concentration or incubation time | Optimize the probe concentration and incubation time. | |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium for fixed-cell imaging. | |
| Cell death or morphological changes | Probe cytotoxicity | Perform a cytotoxicity assay to determine the optimal non-toxic concentration. Reduce the probe concentration and/or incubation time. |
Table 2: Troubleshooting common issues in fluorescence imaging with the probe.
Conclusion
This compound represents a valuable addition to the molecular toolbox for studying cellular hypoxia and nitroreductase activity. Its "turn-on" fluorescence mechanism provides a high-contrast signal for sensitive detection. By following the detailed protocols and validation strategies outlined in this guide, researchers can effectively utilize this probe to gain deeper insights into the complex biological processes governed by nitroreductase and to accelerate the discovery of new therapeutics targeting hypoxic tumors.
References
- 1. chemmethod.com [chemmethod.com]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]
- 5. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This scaffold is considered a "privileged" structure, as its derivatives have been shown to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and anti-tuberculosis effects.[3][4] Notably, several approved drugs, including zolpidem and alpidem, are based on this core structure.[3]
The anticancer properties of imidazo[1,2-a]pyridine derivatives are particularly well-documented, with many compounds demonstrating potent inhibitory effects on key signaling pathways implicated in tumorigenesis.[1][5] A significant portion of these anticancer activities stems from the inhibition of protein kinases, a critical class of enzymes that regulate numerous cellular processes.[6][7][8][9][10][11] Consequently, high-throughput screening (HTS) of imidazo[1,2-a]pyridine libraries against various kinase targets and in relevant cellular models is a cornerstone of modern drug discovery efforts in oncology.[11]
This guide provides a comprehensive overview of the principles and detailed protocols for developing and executing robust HTS assays tailored for the discovery of novel bioactive imidazo[1,2-a]pyridine-based compounds.
Strategic Considerations for HTS Assay Design
The selection of an appropriate HTS assay is paramount and is dictated by the biological question being addressed. For imidazo[1,2-a]pyridine libraries, the focus is often on identifying inhibitors of specific molecular targets (target-based screening) or compounds that elicit a desired cellular phenotype (phenotypic screening).
Target-Based vs. Phenotypic Screening:
-
Target-Based Screening: This approach is ideal when a specific enzyme or receptor is known to be a critical driver of a disease. For imidazo[1,2-a]pyridines, prominent targets include protein kinases like PI3K, Akt, and mTOR.[5] Biochemical assays are the workhorses of target-based screening, offering a direct measure of a compound's ability to modulate the activity of the purified target protein.
-
Phenotypic Screening: This strategy involves screening compounds in a cellular or organismal context to identify agents that produce a desired biological effect, such as inducing cancer cell death or inhibiting cell proliferation.[12][13] The molecular target of the compound may not be known at the outset. Cell-based assays are the primary tools for phenotypic screening.
The following diagram illustrates the decision-making process for selecting a screening strategy:
Figure 1: Decision workflow for selecting a screening strategy.
Biochemical Assays for Kinase Targets
Given the prevalence of imidazo[1,2-a]pyridines as kinase inhibitors, biochemical assays that directly measure kinase activity are of paramount importance.[6][7][8][9][10][11] These assays are typically performed in a purified, cell-free system and are amenable to high-throughput formats.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a robust and widely used technology for studying biomolecular interactions and enzyme activities.[10] The assay principle relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore.
Principle of HTRF Kinase Assay:
In a typical kinase assay, a biotinylated substrate and an anti-phospho-specific antibody labeled with a FRET acceptor are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated substrate. This brings the donor (conjugated to a biotin-binding protein like streptavidin) and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the kinase activity.
The following diagram illustrates the HTRF kinase assay principle:
Figure 2: Principle of the HTRF kinase assay.
Protocol: HTRF Assay for a Tyrosine Kinase
This protocol provides a general framework for an HTRF-based tyrosine kinase assay in a 384-well plate format.
Materials:
-
Tyrosine kinase of interest
-
Biotinylated poly-GT substrate
-
ATP
-
Anti-phosphotyrosine antibody labeled with acceptor fluorophore
-
Streptavidin labeled with donor fluorophore
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the imidazo[1,2-a]pyridine library into the wells of a 384-well plate. For controls, dispense DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix containing the tyrosine kinase and biotinylated poly-GT substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final volume is now 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing the acceptor-labeled anti-phosphotyrosine antibody and donor-labeled streptavidin in detection buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions.
AlphaScreen Kinase Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology for HTS.[14][15][16]
Principle of AlphaScreen Kinase Assay:
The assay utilizes two types of beads: Donor beads and Acceptor beads.[14][15] In a kinase assay, one bead is coated with a substrate-binding molecule (e.g., streptavidin for a biotinylated substrate), and the other is coated with an antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[14] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer and resulting in a luminescent signal.[14][15]
The following diagram illustrates the AlphaScreen kinase assay principle:
Figure 3: Principle of the AlphaScreen kinase assay.
Protocol: AlphaScreen Assay for a Serine/Threonine Kinase
This protocol provides a general guideline for an AlphaScreen-based serine/threonine kinase assay in a 384-well plate format.
Materials:
-
Serine/threonine kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Anti-phosphoserine/threonine antibody
-
Protein A-coated Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.01% BSA)
-
Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)
-
384-well ProxiPlate
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound into the wells of a 384-well ProxiPlate.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Detection: Prepare a detection mix containing the anti-phospho antibody and Protein A-coated Acceptor beads in detection buffer. Add 5 µL of this mix to each well and incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Cell-Based Assays for Phenotypic Screening
Cell-based assays are indispensable for evaluating the effects of imidazo[1,2-a]pyridine libraries in a more physiologically relevant context.[5][12][13] These assays can measure various cellular phenotypes, including cell viability, cytotoxicity, and apoptosis.
Cell Viability Assay (e.g., CellTiter-Glo®)
Cell viability assays are a cornerstone of anticancer drug screening. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[17][18][19]
Principle of CellTiter-Glo® Assay:
The assay reagent contains a thermostable luciferase and its substrate, D-luciferin.[20] Upon addition to cells, the reagent lyses the cells, releasing ATP. The luciferase then catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal that is directly proportional to the number of viable cells.[19][20]
The following diagram outlines the workflow for a cell viability assay:
Figure 4: General workflow for a cell-based viability assay.
Protocol: CellTiter-Glo® Viability Assay
This protocol is for a 384-well format and can be adapted for other plate densities.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium
-
Imidazo[1,2-a]pyridine compound library (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well solid white opaque-bottom microplates
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Addition: Add 100 nL of each compound to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Luciferase Reporter Gene Assay
Reporter gene assays are valuable for investigating the impact of compounds on specific signaling pathways.[21][22][23][24] For imidazo[1,2-a]pyridines that target pathways like PI3K/Akt/mTOR, a luciferase reporter driven by a transcription factor downstream of this pathway (e.g., NF-κB or a synthetic response element) can be employed.[5]
Principle of Luciferase Reporter Assay:
Cells are engineered to express a luciferase gene under the control of a promoter that is regulated by the signaling pathway of interest.[21][23] When the pathway is activated, the promoter drives the expression of luciferase. Addition of the luciferase substrate results in a luminescent signal that reflects the activity of the pathway. Inhibitors of the pathway will lead to a decrease in the luminescent signal.
Protocol: Dual-Luciferase® Reporter Assay
This protocol describes a dual-luciferase assay, which includes a second reporter (e.g., Renilla luciferase) as an internal control to normalize for variations in cell number and transfection efficiency.[20][23]
Materials:
-
Host cell line
-
Expression vector containing the firefly luciferase gene downstream of a response element of interest
-
Control vector containing the Renilla luciferase gene with a constitutive promoter
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Imidazo[1,2-a]pyridine compound library
-
384-well solid white microplates
-
Luminometer with dual injectors
Procedure:
-
Transfection: Co-transfect the host cells with the firefly luciferase reporter vector and the Renilla luciferase control vector.
-
Cell Seeding: Seed the transfected cells into a 384-well plate.
-
Compound Treatment: Add the imidazo[1,2-a]pyridine compounds to the wells and incubate for an appropriate duration (e.g., 6-24 hours).
-
Cell Lysis: Remove the culture medium and add passive lysis buffer to each well.
-
Data Acquisition: Place the plate in a luminometer. The instrument will inject the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence, followed by the injection of Stop & Glo® Reagent (to quench the firefly signal and initiate the Renilla luciferase reaction) and a second luminescence measurement.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the success of any HTS campaign.[25][26][27][28][29]
Key Quality Control Metrics:
| Metric | Formula | Desired Value | Significance |
| Z'-factor | 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| | > 0.5 | A measure of assay robustness and dynamic range.[30] |
| Signal-to-Background (S/B) Ratio | μ_pos / μ_neg | > 10 | Indicates the separation between positive and negative controls. |
| Signal-to-Noise (S/N) Ratio | (μ_pos - μ_neg) / σ_neg | > 10 | Measures the signal strength relative to the background noise. |
μ_pos and σ_pos are the mean and standard deviation of the positive control; μ_neg and σ_neg are the mean and standard deviation of the negative control.
Hit Identification and Confirmation:
-
Primary Screen: Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition or a Z-score > 3).
-
Dose-Response Confirmation: Re-test the primary hits at multiple concentrations to confirm their activity and determine their potency (IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Validate the confirmed hits in a secondary, mechanistically different assay to rule out artifacts and false positives.
-
SAR Exploration: Analyze the structure-activity relationship (SAR) of the hit series to guide further optimization.[31][32]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. The successful identification of lead compounds from libraries based on this scaffold is heavily reliant on the strategic implementation of well-designed and robust high-throughput screening assays. By carefully selecting the appropriate assay format—be it biochemical or cell-based—and adhering to stringent quality control standards, researchers can efficiently navigate the complexities of HTS and unlock the full potential of imidazo[1,2-a]pyridine libraries in drug discovery.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. promega.com [promega.com]
- 21. High-Throughput Firefly Luciferase Reporter Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 23. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
- 27. info2.uqam.ca [info2.uqam.ca]
- 28. High-throughput screening - Wikipedia [en.wikipedia.org]
- 29. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 30. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis | DNDi [dndi.org]
- 32. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine for Biological Studies
Abstract
This technical guide provides a comprehensive framework for the formulation of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, a promising heterocyclic compound with significant potential in biological research, particularly in oncology. Given its inherent poor aqueous solubility, as indicated by a calculated XLogP3 of 3.3, developing suitable formulations is critical for obtaining reliable and reproducible data in both in vitro and in vivo settings.[1] This document outlines a systematic approach, beginning with essential pre-formulation studies to characterize the molecule's physicochemical properties, followed by detailed protocols for preparing formulations for cell-based assays and animal models. Emphasis is placed on the rationale behind excipient selection and the analytical techniques required to ensure formulation quality, stability, and consistency.
Introduction: The Formulation Challenge
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] this compound (Molecular Formula: C₁₃H₉N₃O₂, Molecular Weight: 239.23 g/mol ) is a member of this class with potential as a therapeutic agent.[1] However, like many heterocyclic drug candidates, its lipophilic nature results in poor water solubility, posing a significant hurdle for biological evaluation.[4] Inadequate formulation can lead to underestimated potency, poor bioavailability, and high variability in experimental results.
This guide provides researchers, scientists, and drug development professionals with a detailed roadmap to navigate these challenges, ensuring that the biological potential of this compound can be accurately assessed.
Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design.
Physicochemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₉N₃O₂ | PubChem[1] |
| Molecular Weight | 239.23 g/mol | PubChem[1] |
| Appearance | Predicted: Crystalline solid | --- |
| Calculated XLogP3 | 3.3 | PubChem[1] |
| Aqueous Solubility | Predicted: Sparingly soluble | Inferred from high XLogP3 |
| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) | Common knowledge for this class of compounds |
Experimental Protocol: Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents. This data is critical for selecting an appropriate vehicle for both in vitro and in vivo studies.[5][6]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Ethanol (200 proof), USP grade
-
Polyethylene Glycol 400 (PEG400), NF grade
-
Propylene Glycol (PG), USP grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance, vortex mixer, centrifuge, and 1.5 mL microcentrifuge tubes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to 1 mL of each solvent (DMSO, Ethanol, PEG400, PG, and PBS) in separate microcentrifuge tubes.
-
Securely cap the tubes and vortex vigorously for 2 minutes.
-
Place the tubes on a rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to reach equilibrium.
-
-
Sample Processing:
-
After 24 hours, centrifuge the tubes at 14,000 rpm for 15 minutes to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Create a standard curve with known concentrations of the compound.
-
Dilute the collected supernatant with the mobile phase to fall within the linear range of the standard curve.
-
Inject the diluted samples into the HPLC system and determine the concentration.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL for each solvent.
-
Formulation for In Vitro Biological Studies
For in vitro assays, such as cell viability (MTT) or enzyme inhibition assays, the primary goal is to prepare a stock solution at a high concentration that can be serially diluted in the cell culture medium without precipitation.
Recommended In Vitro Formulation
Vehicle: 100% Dimethyl Sulfoxide (DMSO)
Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[7] For in vitro studies, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: Preparation of Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound
-
DMSO, sterile, cell culture grade
-
Sterile microcentrifuge tubes
Methodology:
-
Accurately weigh a desired amount of this compound (e.g., 2.39 mg).
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 1 mL for a 10 mM stock solution).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram: Workflow for In Vitro Formulation and Assay
Caption: Workflow for preparing and using the in vitro formulation.
Formulation for In Vivo Biological Studies
The formulation for in vivo studies is more complex, as it must be biocompatible, stable, and capable of delivering the drug to the target site. The choice of formulation will depend on the route of administration (e.g., oral, intravenous).
Recommended In Vivo Formulations
The following are examples of commonly used vehicle systems for poorly soluble compounds in preclinical animal studies. The optimal formulation should be determined based on solubility data and tolerability studies.
| Formulation Composition | Route of Administration | Rationale and Considerations |
| 10% DMSO, 40% PEG400, 50% Saline | Intravenous (IV), Intraperitoneal (IP) | A common co-solvent system for increasing the solubility of lipophilic compounds. The concentration of DMSO is kept low to minimize toxicity. PEG400 is a water-miscible polymer that enhances solubility. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water with 0.1% (v/v) Tween® 80 | Oral (PO) | Forms a suspension for oral gavage. CMC acts as a suspending agent, while Tween® 80 is a surfactant that improves wettability and may enhance absorption. |
| 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline | Intravenous (IV) | Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. SBE-β-CD is a modified cyclodextrin with improved safety and solubility. |
Experimental Protocol: Preparation of an Oral Suspension
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in mice.
Materials:
-
This compound
-
Carboxymethylcellulose sodium (low viscosity)
-
Tween® 80
-
Sterile water for injection
-
Mortar and pestle, magnetic stirrer, and sterile containers
Methodology:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to sterile water while stirring continuously until a clear, viscous solution is formed.
-
Add Tween® 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly.
-
-
Suspension Formulation:
-
Weigh the required amount of this compound for the desired dose (e.g., 50 mg/kg in a 10 mL/kg dosing volume).
-
In a mortar, add a small amount of the vehicle to the compound to form a paste. This process, known as levigation, helps to reduce particle size and improve dispersion.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a sterile container and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect for homogeneity.
-
Diagram: Decision Tree for In Vivo Formulation Selection
Caption: Decision-making process for selecting an appropriate in vivo formulation.
Analytical Characterization of Formulations
It is imperative to characterize the prepared formulations to ensure quality and consistency.
High-Performance Liquid Chromatography (HPLC)
Application: To confirm the concentration and purity of this compound in the formulation. A stability-indicating HPLC method should be developed to detect any degradation products.
Dynamic Light Scattering (DLS)
Application: For solution-based formulations, DLS can be used to detect the presence of aggregates or nanoparticles. For suspensions, it can provide information on particle size distribution.
Visual Inspection
Application: A simple yet crucial step. Solutions should be clear and free of visible particulates. Suspensions should be homogenous and easily re-suspendable upon gentle agitation.
Conclusion
The successful biological evaluation of this compound is intrinsically linked to the development of appropriate formulations that overcome its poor aqueous solubility. By following a systematic approach that includes thorough pre-formulation characterization, rational selection of excipients, and rigorous analytical quality control, researchers can generate reliable and reproducible data, thereby accelerating the journey of this promising compound from the laboratory to potential clinical applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous and cosolvent solubility data for drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine in the Development of New Herbicides
Authored by: Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal and agrochemical research, known for conferring a wide range of biological activities to its derivatives, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2][3][4] Recent investigations have revealed the potential of this heterocyclic system in developing novel herbicides.[5][6] This document provides a comprehensive guide for researchers on the synthesis and herbicidal evaluation of a promising lead compound, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine. We present detailed, field-tested protocols for its chemical synthesis, in vitro high-throughput screening, and in vivo whole-plant efficacy trials. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Part 1: Synthesis of this compound
Principle and Rationale
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various established methods, including multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction or classical condensation approaches.[5][7][8][9] For this specific compound, we detail a robust and efficient protocol adapted from the reaction of 2-aminopyridine with a substituted β-nitrostyrene, which is a reliable method for generating 2-aryl-3-nitro-imidazo[1,2-a]pyridines.[10] The use of an iodine-based reagent mediates the reaction effectively, offering good yields and tolerance for various functional groups.[10]
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of the target compound.
Detailed Synthesis Protocol
Step A: Synthesis of (E)-1-nitro-2-(3-nitrophenyl)ethene (Intermediate)
-
Reagents & Materials: 3-Nitrobenzaldehyde, Nitromethane, Ammonium acetate, Glacial acetic acid, Round-bottom flask, Reflux condenser.
-
Procedure:
-
To a 100 mL round-bottom flask, add 3-nitrobenzaldehyde (10 mmol), nitromethane (20 mmol), and ammonium acetate (2.5 mmol).
-
Add 20 mL of glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 100°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A yellow solid will precipitate.
-
Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the β-nitrostyrene intermediate.
-
Step B: Synthesis of this compound
-
Reagents & Materials: (E)-1-nitro-2-(3-nitrophenyl)ethene, 2-Aminopyridine, Sodium dichloroiodide (NaICl₂), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-aminopyridine (1.2 mmol) and the synthesized (E)-1-nitro-2-(3-nitrophenyl)ethene (1.0 mmol) in 10 mL of DMF.
-
Add an aqueous solution of sodium dichloroiodide (NaICl₂, 1.5 mmol) to the mixture.
-
Heat the reaction mixture at 80°C for 1.5-2 hours.[10] Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure this compound.[10]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[11]
-
-
Scientist's Note: The choice of DMF as a solvent is critical as it facilitates the reaction to proceed at an optimal rate and yield.[10] In the purification step, a gradient elution is recommended to effectively separate the product from any unreacted starting materials or side products.
Part 2: In Vitro Herbicidal Activity Screening
Principle and Rationale
In vitro assays are indispensable for the primary screening of potential herbicides. They allow for rapid, cost-effective, and high-throughput evaluation of a compound's phytotoxicity using minimal quantities.[12][13] The protocol below utilizes a 96-well plate format to assess the effect of the test compound on the germination and early seedling growth of representative monocot and dicot species. This provides a quantitative measure of herbicidal activity, typically expressed as the concentration required to inhibit growth by 50% (IC₅₀).
In Vitro Screening Workflow
Caption: High-throughput in vitro screening workflow for herbicidal activity.
Detailed In Vitro Screening Protocol
-
Materials & Species: 96-well clear-bottom plates, Murashige and Skoog (MS) agar medium, Test compound, DMSO (vehicle), Positive control (e.g., Glyphosate), Seeds of Arabidopsis thaliana (dicot) and Lolium rigidum (annual ryegrass, monocot).
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in liquid MS medium to achieve final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is ≤0.5% in all wells to avoid solvent toxicity.
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and rinse 3-5 times with sterile distilled water.
-
Plating: Prepare 96-well plates containing 150 µL of 0.8% MS agar per well. Aseptically place 2-3 sterilized seeds into each well.
-
Treatment: Add 50 µL of the prepared compound dilutions to the respective wells. Include vehicle-only (negative) and glyphosate (positive) controls.
-
Incubation: Seal the plates and place them in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 5-7 days, scan the plates using a flatbed scanner. Measure the primary root length of the seedlings in each well using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using a suitable statistical software (e.g., GraphPad Prism).
-
Sample Data Presentation
| Compound | Concentration (µM) | Arabidopsis thaliana % Inhibition (Mean ± SD) | Lolium rigidum % Inhibition (Mean ± SD) |
| Vehicle Control | 0 | 0 ± 2.1 | 0 ± 3.5 |
| Test Compound | 1 | 15.2 ± 4.5 | 11.8 ± 3.9 |
| 10 | 48.9 ± 6.2 | 42.5 ± 5.1 | |
| 100 | 91.4 ± 3.8 | 85.7 ± 4.6 | |
| 1000 | 100 ± 0.0 | 98.2 ± 1.9 | |
| Glyphosate | 100 | 95.1 ± 2.7 | 98.9 ± 1.1 |
| Calculated IC₅₀ | 10.5 µM | 12.8 µM |
-
Scientist's Note: The inclusion of both a monocot and a dicot species is crucial for determining the spectrum of activity. A compound showing broad-spectrum activity (effective against both) is often desirable. The IC₅₀ value provides a reliable metric for comparing the potency of different compounds.[14]
Part 3: In Vivo Whole-Plant Efficacy Evaluation
Principle and Rationale
Compounds that demonstrate promising activity in vitro must be validated in whole-plant assays under greenhouse conditions.[12] This step is critical to assess the compound's performance when applied to soil (pre-emergence) or foliage (post-emergence), which better simulates agricultural use. These tests account for factors like compound uptake, translocation, and metabolism within the plant, which cannot be evaluated in vitro.[15]
Whole-Plant Efficacy Workflow
Caption: Workflow for pre- and post-emergence whole-plant herbicide trials.
Detailed Whole-Plant Protocol
-
Materials & Species: 10 cm diameter pots, potting mix, target weed species (e.g., Amaranthus retroflexus (pigweed), Abutilon theophrasti (velvetleaf)), test compound, commercial standard herbicides, track sprayer.
-
Plant Growth: Sow 10-15 seeds of each weed species in pots filled with potting mix and grow in a greenhouse under controlled conditions (25/18°C day/night, 16h photoperiod).
-
Herbicide Application:
-
Pre-emergence: Immediately after sowing, spray the soil surface with the test compound at a range of rates (e.g., 50, 100, 200, 400 g a.i./ha). Use a calibrated track sprayer to ensure uniform application.
-
Post-emergence: Wait until plants reach the 2-4 true leaf stage.[12] Spray the foliage with the test compound at the same range of rates.
-
-
Experimental Design: Use a randomized complete block design with 4-5 replicates per treatment. Include an untreated control and a relevant commercial standard for comparison.
-
Assessment:
-
Assess the trials 7, 14, and 21 days after application (DAA).
-
Use a visual rating scale (0% = no effect, 100% = complete plant death).
-
At 21 DAA, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it.
-
-
Data Analysis: Calculate the percent reduction in biomass compared to the untreated control. Use this data to determine the Growth Reduction 50 (GR₅₀) value, which is the rate of herbicide required to reduce plant biomass by 50%.
Sample Data Presentation
| Treatment | Rate (g a.i./ha) | Amaranthus retroflexus % Control (Post-emergence, 21 DAA) | Abutilon theophrasti % Control (Post-emergence, 21 DAA) |
| Untreated Control | 0 | 0 | 0 |
| Test Compound | 75 | 100 | 100 |
| 150 | 100 | 100 | |
| Commercial Standard | 150 | 95 | 98 |
-
Scientist's Note: Conducting both pre- and post-emergence trials is essential to understand the compound's primary mode of entry and utility. Soil-active compounds are valuable for pre-emergence control, while foliarly-active compounds are used for post-emergence control. Dose-response studies are crucial for determining the precise application rate needed for effective weed management.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 11. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. hracglobal.com [hracglobal.com]
Troubleshooting & Optimization
Improving the yield and purity of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous commercial drugs[1]. This guide provides in-depth, field-tested advice in a direct question-and-answer format to improve your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. We delve into the root causes of these issues and provide systematic, actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are one of the most frequent challenges in heterocyclic synthesis and can stem from multiple factors. A systematic approach is the most effective way to diagnose and solve the issue[2].
Answer:
Low yields in this synthesis often point to one of four key areas: suboptimal reaction conditions, reagent impurity, inefficient mixing, or product decomposition[2][3].
-
Suboptimal Reaction Conditions: The classic synthesis involves the cyclocondensation of 2-aminopyridine with an α-haloketone, such as 2-bromo-1-(3-nitrophenyl)ethanone. Temperature and reaction time are critical.
-
Causality: The reaction involves a nucleophilic substitution (N-alkylation of 2-aminopyridine) followed by an intramolecular cyclization and dehydration. If the temperature is too low, the rate of cyclization may be impractically slow. Conversely, excessively high temperatures can lead to the degradation of starting materials or the final product, often observed as the formation of dark, tar-like substances[3].
-
Solution: Screen a range of temperatures. A good starting point is refluxing in a solvent like ethanol or DMF[4]. Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time, avoiding prolonged heating after the starting materials are consumed[2].
-
-
Purity of Reagents and Solvents:
-
Causality: Impurities in 2-aminopyridine or the α-haloketone can inhibit the reaction or lead to unwanted side products. The α-haloketone is particularly susceptible to degradation and can be a lachrymator, indicating decomposition[5]. Atmospheric moisture can also be detrimental, especially in reactions sensitive to water[2].
-
Solution: Use reagents from a reliable source or purify them before use. Ensure solvents are anhydrous, especially for moisture-sensitive reactions. Using an inert atmosphere (Nitrogen or Argon) can prevent oxidation and moisture-related side reactions[2].
-
-
Base and Solvent Choice:
-
Causality: The reaction generates HBr as a byproduct, which protonates the basic nitrogen atoms of the pyridine rings, effectively quenching the reaction. A base is often used to neutralize this acid. The choice of solvent affects reactant solubility and reaction kinetics.
-
Solution: While some protocols are performed without an explicit base, adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can significantly improve yields by scavenging the acid[6]. For solvent, DMF is effective for dissolving the reactants but requires higher temperatures for removal[4]. Ethanol is a greener and more easily removed alternative.
-
-
Microwave-Assisted Synthesis:
-
Causality: Microwave irradiation can dramatically accelerate the reaction rate by efficiently heating the polar solvent and reactants, often leading to higher yields and cleaner reaction profiles in shorter times[7][8][9].
-
Solution: If available, transitioning to a microwave-assisted protocol is highly recommended. Reactions that take hours under conventional heating can often be completed in minutes, minimizing thermal degradation[8][10].
-
Data Summary: Solvent and Condition Optimization
| Method | Solvent | Temperature (°C) | Time | Typical Yield Range | Reference |
| Conventional | Ethanol | Reflux (~78°C) | 6-12 h | 60-80% | [11] |
| Conventional | DMF | 80-120°C | 2-6 h | 70-90% | [4][6] |
| Microwave | Ethanol | 100-120°C | 15-30 min | 85-95% | [7][9] |
| Solvent-Free | Grindstone | Ambient | ~1 h | ~85% | [5][12] |
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer:
Side product formation is typically due to the reactivity of the starting materials and intermediates. The most common issues are dimerization of the 2-aminopyridine and decomposition of the α-haloketone.
-
Plausible Side Reactions:
-
Self-condensation of α-haloketone: Under basic conditions, the α-haloketone can undergo self-condensation.
-
Formation of Regioisomers: While the reaction to form the imidazo[1,2-a]pyridine is generally regioselective, alternative cyclization pathways can exist under certain conditions, though this is less common for this specific scaffold.
-
Decomposition/Polymerization: As mentioned, overheating can lead to complex mixtures of polymeric materials (tar)[3].
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 2-aminopyridine to ensure the more valuable α-haloketone is fully consumed.
-
Slow Addition: Add the α-haloketone solution dropwise to the heated solution of 2-aminopyridine. This keeps the instantaneous concentration of the ketone low, disfavoring self-condensation.
-
Strict Temperature Control: Avoid exceeding the optimal reaction temperature identified during your optimization studies.
-
Reaction Monitoring: Stop the reaction as soon as TLC or LC-MS indicates the consumption of the limiting reagent.
-
Visualizing the Troubleshooting Process
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 5. A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting solubility issues of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine in biological assays
Welcome to the technical support guide for 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in biological assays. Poor aqueous solubility is a common hurdle for many promising heterocyclic compounds, and this guide provides a structured, science-backed approach to ensure reliable and reproducible experimental results.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered when working with this compound and other poorly soluble molecules.
Q1: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why?
A1: This is a classic solvent-shifting problem.[4] this compound, like many "grease-ball" type molecules, is hydrophobic and highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO).[2] When this concentrated DMSO stock is introduced to an aqueous buffer, the local concentration of DMSO is rapidly diluted. The surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to crash out of solution, or precipitate.[4][5] This is especially common when the final compound concentration is near its maximum aqueous solubility limit.[6]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A2: This is highly dependent on the specific cell line and the duration of the experiment. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4][7] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[4] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific experimental system to the final DMSO concentration.[8]
Q3: My compound solution was clear at first, but I noticed a precipitate after incubating it at 37°C. What happened?
A3: This phenomenon, known as delayed precipitation, can be caused by several factors:
-
Temperature Effects: While heating can sometimes aid initial dissolution, the solubility of some compounds decreases at higher temperatures over time.[7]
-
pH Shifts: In cell culture, the CO2 environment of an incubator can cause the pH of the media to drift, which may affect the solubility of pH-sensitive compounds like nitrogen-containing heterocycles.[7][9]
-
Interactions with Media Components: The compound may slowly interact with salts, proteins (like serum albumin), or other components in the media, forming less soluble complexes.[6][7]
-
Metastable Supersaturation: You may have initially created a supersaturated solution that is thermodynamically unstable. Over time, and with agitation or temperature changes, the compound will revert to its lower-energy, precipitated state.[10]
Q4: How can I distinguish between compound precipitation and microbial contamination?
A4: While both can cause turbidity, a simple microscopic examination will provide a clear answer. Chemical precipitates often appear as amorphous particles or distinct crystalline structures.[7] Microbial contamination will show characteristic shapes, such as motile bacteria or filamentous fungi.[7]
Part 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. Follow these guides to diagnose and solve persistent solubility issues.
Guide 1: The Compound Crashes Out Immediately Upon Dilution
This is the most common problem. The goal is to mitigate the rapid solvent shift.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. benchchem.com [benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ziath.com [ziath.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers.[1][2][3][4] This guide is designed to provide practical, field-tested advice to help you troubleshoot common issues and optimize your reaction conditions. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I have set up my reaction (e.g., a Groebke-Blackburn-Bienaymé or a condensation with an α-haloketone), but I am observing very low to no formation of the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I fix this?
Answer: Low or no yield is a frequent issue that can often be resolved by systematically evaluating several key reaction parameters. The cause often lies in the choice of catalyst, solvent, or temperature, which are not optimal for your specific substrates.
Possible Cause A: Ineffective Catalyst or Catalyst System
The choice of catalyst is paramount. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), both Lewis and Brønsted acids are commonly used to facilitate the initial imine formation.[5] For condensations involving α-haloketones, a base is often required.[1][6]
-
Expert Insight: Do not assume a catalyst from one paper will work for all substrates. Electron-donating or -withdrawing groups on your starting materials can significantly alter their reactivity.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a Lewis acid (e.g., Sc(OTf)₃, FeCl₃, CuBr), screen others like iodine, which has proven to be a cost-effective and efficient catalyst in ethanol.[1][7][8] For acid-catalyzed reactions, p-toluenesulfonic acid (PTSA) is often a robust choice.[5]
-
Catalyst Loading: The optimal catalyst loading can vary. Start with the literature-recommended amount (e.g., 5-10 mol%), but optimize by testing higher and lower loadings.
-
Co-catalyst/Additive: Some reactions benefit from additives. For instance, copper-catalyzed reactions can be enhanced with co-catalysts like NaHSO₄·SiO₂.[9]
-
Possible Cause B: Suboptimal Solvent Choice
The solvent plays a crucial role in reactant solubility, reaction rate, and even the reaction mechanism.[5]
-
Expert Insight: The dielectric constant of a solvent is not the only factor; its ability to participate in the reaction (e.g., protic solvents like methanol stabilizing intermediates) is also critical.[5] For instance, in some GBB reactions, methanol gives superior results compared to less polar solvents like toluene or even more polar ones like water.[5]
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities and properties (see Table 1). Start with commonly successful solvents like ethanol, methanol, DMF, or toluene.[5][7][8]
-
Green Solvents: Consider environmentally benign options. Water, often with a co-solvent like isopropanol (IPA), can be highly effective, especially under microwave irradiation.[10][11] Solvent-free conditions have also been reported to be successful.[1][12]
-
Possible Cause C: Inappropriate Reaction Temperature
-
Expert Insight: Temperature affects reaction kinetics. While higher temperatures often increase the reaction rate, they can also promote side reactions or decomposition of starting materials or products.[13]
-
Troubleshooting Steps:
-
Temperature Screening: If your reaction is run at room temperature, try gentle heating (e.g., 40-60 °C). If you are already at high temperatures, try lowering it to improve selectivity. A common optimal range for many copper-catalyzed syntheses is around 80 °C.[8]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[1][11][14][15]
-
Below is a troubleshooting flowchart to guide your optimization for low yield issues.
Caption: Troubleshooting flowchart for low product yield.
Issue 2: Formation of Significant Side Products or Impurities
Question: My reaction is working, but I am getting a complex mixture of products that is difficult to purify. How can I improve the selectivity towards my desired product?
Answer: The formation of multiple products indicates that either your starting materials are degrading or competing reaction pathways are occurring. Improving selectivity requires fine-tuning the reaction conditions to favor the desired pathway.
Possible Cause A: Competing Reaction Pathways
-
Expert Insight: In the synthesis of imidazo[1,2-a]pyridines, the initial step is often the reaction between the 2-aminopyridine and the carbonyl compound. The endocyclic nitrogen of the 2-aminopyridine typically acts as the nucleophile for the initial alkylation, followed by intramolecular cyclization.[6][14] However, side reactions can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure precise stoichiometry. An excess of one reactant can lead to side products.
-
Order of Addition: In multicomponent reactions, the order of addition can matter. While many GBB reactions work well with a one-pot mixing approach, sometimes pre-forming the imine by mixing the amine and aldehyde before adding the isocyanide can improve results.[16]
-
Lower Temperature: As mentioned, higher temperatures can activate alternative reaction pathways. Running the reaction at a lower temperature for a longer time may improve selectivity.
-
Possible Cause B: Starting Material or Product Decomposition
-
Expert Insight: Some starting materials, like aldehydes, can be prone to oxidation or self-condensation. The furan ring, if present in a substrate, can be sensitive to strongly acidic conditions.[17] The final imidazo[1,2-a]pyridine product can also be unstable under certain conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere: If you suspect oxidation, run the reaction under an inert atmosphere (N₂ or Ar). However, note that some modern protocols advantageously use air as the oxidant.[8]
-
Purity of Reagents: Use freshly purified starting materials. Impurities can act as catalysts for decomposition pathways.
-
Monitor Reaction Time: Do not let the reaction run for too long. Monitor by TLC or LC-MS and quench the reaction once the starting material is consumed to prevent product degradation.
-
Issue 3: Difficulty in Product Purification
Question: I have synthesized my product, but I am struggling to isolate it in a pure form from the crude reaction mixture. What purification strategies can I try?
Answer: Purification can be challenging, especially if the product has similar polarity to the remaining starting materials or byproducts.
-
Expert Insight: Standard silica gel chromatography is not always the best option. Imidazo[1,2-a]pyridines are basic, and their interaction with acidic silica gel can lead to peak tailing or even decomposition.
-
Troubleshooting Steps:
-
Modify Chromatography:
-
Basic Additive: Add a small amount of triethylamine (~1%) to your eluent to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.
-
-
Crystallization: This is an excellent method for obtaining highly pure material if your product is a solid. Screen various solvents (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane) to find suitable conditions for recrystallization.
-
Acid-Base Extraction: Since the product is basic, you can perform an aqueous workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the pure product back into an organic solvent.
-
Precipitation: In some cases, the product may precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent, simplifying purification to simple filtration.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?
A1: The most common routes involve the initial formation of a C-N bond followed by an intramolecular cyclization. For the reaction between a 2-aminopyridine and an α-haloketone, the mechanism involves the SN2 reaction of the endocyclic nitrogen of the pyridine ring with the α-haloketone, followed by an intramolecular condensation between the exocyclic amine and the ketone to form the imidazole ring.[6][14] In the GBB multicomponent reaction, an imine is first formed from the 2-aminopyridine and an aldehyde, which then reacts with an isocyanide in a [4+1] cycloaddition.[5][7]
Q2: How do I choose the right starting materials for my desired substitution pattern?
A2: The substitution pattern is directly determined by your choice of reactants.
-
2- and 3-positions: In a GBB reaction, the aldehyde determines the substituent at the 2-position, and the isocyanide determines the amino substituent at the 3-position.[6] In a condensation with a ketone, the ketone's structure dictates the substituents at the 2- and 3-positions.[10]
-
Pyridine ring positions (5, 6, 7, 8): These are determined by the substituents on the starting 2-aminopyridine.
Q3: What are the main advantages of using microwave-assisted synthesis?
A3: Microwave irradiation offers several benefits, including dramatically reduced reaction times (minutes vs. hours), improved yields, and often higher product purity.[1][11][14] The rapid, uniform heating can minimize the formation of side products that may occur under prolonged conventional heating.[2]
Q4: Are there any key safety precautions for this synthesis?
A4: Yes. Standard laboratory safety practices should always be followed. Specifically:
-
α-Haloketones: These are often lachrymatory and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Isocyanides: These compounds are known for their extremely unpleasant smell and are toxic. They should only be handled in a fume hood.
-
Solvents: Be aware of the flammability and toxicity of the organic solvents used.
-
Pressure: When heating reactions, especially in sealed tubes or under microwave conditions, be aware of potential pressure buildup.
Data and Protocols
Data Tables
Table 1: Common Solvents for Imidazo[1,2-a]pyridine Synthesis
| Solvent | Dielectric Constant (ε) | Type | Typical Use Case | Reference |
| Toluene | 2.4 | Non-polar | High-temperature condensations | [5] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | GBB reactions (often poor results) | [5] |
| Isopropanol (IPA) | 18.3 | Polar Protic | Co-solvent with water under MW | [11] |
| Ethanol (EtOH) | 24.3 | Polar Protic | Iodine-catalyzed GBB reactions | [7] |
| Methanol (MeOH) | 32.6 | Polar Protic | Acid-catalyzed GBB reactions | [5] |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | General purpose | [7] |
| N,N-Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Cu-catalyzed reactions, good solubility | [6][8] |
| Water | 78.5 | Polar Protic | "Green" synthesis, often with MW | [10][11] |
General Experimental Protocol
Example: Iodine-Catalyzed Three-Component Synthesis of a 3-Aminoimidazo[1,2-a]pyridine [7]
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv).
-
Add the desired aldehyde (1.0 mmol, 1.0 equiv).
-
Add ethanol (5 mL).
-
Add iodine (I₂) (0.05 mmol, 0.05 equiv) to the mixture.
-
Stir the mixture at room temperature for 5-10 minutes.
-
-
Reagent Addition:
-
Add the isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv) dropwise to the stirring mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the eluent). The reaction is often complete within a few hours.
-
-
Workup and Purification:
-
If a precipitate forms, the product can often be isolated by simple filtration, washing with cold ethanol to yield a pure product.[7]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (potentially treated with 1% triethylamine) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Key Optimization Factors
The following diagram illustrates the interconnectedness of key parameters in optimizing the synthesis of imidazo[1,2-a]pyridines.
Caption: Key factors influencing imidazo[1,2-a]pyridine synthesis.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives
Introduction:
Welcome to the technical support center for researchers working with 2-(3-nitrophenyl)imidazo[1,2-a]pyridine derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenge of metabolic instability in this important class of compounds. As drug development professionals, we understand that overcoming metabolic liabilities is a critical step in advancing a promising lead compound. This resource, grounded in established scientific principles and practical experience, will empower you to diagnose and solve metabolic stability issues encountered during your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during your in vitro metabolic stability studies. Each issue is presented in a question-and-answer format, offering not just a solution, but the scientific reasoning behind it.
Question 1: My this compound derivative shows rapid clearance in the liver microsomal stability assay. What are the likely metabolic "hotspots" and how can I identify them?
Answer:
Rapid clearance in a liver microsomal assay strongly suggests that your compound is a substrate for cytochrome P450 (CYP450) enzymes, which are abundant in this subcellular fraction and are primary drivers of Phase I metabolism. For the this compound scaffold, there are two primary regions susceptible to metabolic modification: the imidazo[1,2-a]pyridine core and the 3-nitrophenyl substituent.
Potential Metabolic Hotspots:
-
Imidazo[1,2-a]pyridine Core: This electron-rich heterocyclic system is prone to oxidation at several positions. The most likely sites for CYP450-mediated hydroxylation are the C-5 and C-7 positions on the pyridine ring and potentially the C-3 position of the imidazole ring if it is unsubstituted.
-
3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and is susceptible to reduction by nitroreductases, which can include certain CYP450 enzymes, particularly under low oxygen conditions.[1] This reduction proceeds through highly reactive nitroso and hydroxylamine intermediates, which can be a source of both clearance and potential toxicity.
Workflow for Identifying Metabolic Hotspots:
To pinpoint the exact site of metabolism, a metabolite identification study using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.
Caption: Workflow for Metabolite Identification.
Question 2: I've identified that the primary metabolic pathway for my compound is nitro-reduction. What strategies can I employ to block this metabolic route?
Answer:
Nitro-reduction is a common metabolic liability for nitroaromatic compounds and can lead to the formation of reactive metabolites.[1] Addressing this issue is crucial for improving both metabolic stability and the safety profile of your compound.
Strategies to Mitigate Nitro-Reduction:
-
Bioisosteric Replacement: This is often the most effective strategy. The goal is to replace the nitro group with another functional group that maintains the desired pharmacological activity but is metabolically more stable. The choice of the bioisostere will depend on the role of the nitro group in binding to the target.
| Bioisostere | Rationale | Potential Advantages |
| Cyano (-CN) | Electron-withdrawing, similar in size. | Generally more metabolically stable than a nitro group. |
| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, sterically larger. | Often enhances metabolic stability and can improve binding affinity. |
| Sulfonamide (-SO2NH2) | Electron-withdrawing, can act as a hydrogen bond donor. | Can improve solubility and metabolic stability. |
| Amide (-CONH2) | Can mimic the electronic properties and act as a hydrogen bond donor/acceptor. | Generally metabolically stable. |
-
Modification of the Aromatic Ring:
-
Introduce Steric Hindrance: Placing a bulky group ortho to the nitro group can sterically shield it from the active site of nitroreductases.
-
Alter Electronics: Adding electron-donating groups to the phenyl ring can decrease the reduction potential of the nitro group, making it less favorable for enzymatic reduction. However, this may also impact the desired biological activity.
-
Caption: Decision tree for addressing nitro-reduction.
Question 3: My LC-MS/MS analysis suggests hydroxylation on the imidazo[1,2-a]pyridine ring system. How can I improve the stability of the core?
Answer:
Hydroxylation of the imidazo[1,2-a]pyridine core is a common metabolic pathway. Several strategies can be employed to block this metabolic "soft spot".
Strategies to Enhance Core Stability:
-
Blocking the Site of Metabolism:
-
Fluorination: Introduction of a fluorine atom at the site of hydroxylation is a widely used and often successful strategy. The strong C-F bond is resistant to cleavage by CYP450 enzymes.
-
Methylation: Adding a methyl group can also sterically hinder the approach of the metabolic enzyme to the site of oxidation.
-
-
Scaffold Hopping/Ring Modification:
-
Introducing Nitrogen Atoms: Replacing a carbon atom in the pyridine ring with a nitrogen (e.g., moving to an imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyrazine) can decrease the electron density of the ring system, making it less susceptible to oxidation.
-
Positional Isomers: If the position of the imidazopyridine is not critical for activity, exploring different positional isomers may place the metabolic soft spot in a less accessible position.
-
-
Reducing Lipophilicity: High lipophilicity can lead to increased non-specific binding to metabolic enzymes. Reducing the overall logP of your molecule by introducing polar functional groups at positions that do not interfere with target binding can decrease the rate of metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a liver microsomal stability assay and a hepatocyte stability assay?
A1: Liver microsomes are subcellular fractions that primarily contain the endoplasmic reticulum, which is rich in Phase I metabolic enzymes like CYP450s. Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters. Therefore:
-
Microsomal Stability Assays are excellent for assessing Phase I metabolic stability and are generally higher throughput.
-
Hepatocyte Stability Assays provide a more complete picture of overall hepatic clearance, including both Phase I and Phase II metabolism, and are considered more physiologically relevant.
Q2: How do I interpret the data from a microsomal stability assay?
A2: The primary data output from a microsomal stability assay is the rate of disappearance of the parent compound over time. From this, you can calculate the following parameters:
-
Half-life (t1/2): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (Clint): The rate of metabolism in the in vitro system, normalized to the amount of protein or cells used. A higher Clint value indicates lower metabolic stability.
Q3: My compound appears to be unstable in the microsomal assay even in the absence of the NADPH cofactor. What could be the cause?
A3: Instability in the absence of NADPH suggests that the degradation is not mediated by CYP450 enzymes. Potential causes include:
-
Chemical Instability: The compound may be unstable at the pH of the assay buffer (typically pH 7.4).
-
Esterase Activity: Microsomes contain esterases that can hydrolyze ester functional groups without the need for NADPH.
-
Aldehyde Oxidase (AO) Metabolism: If your compound is a substrate for AO, it will also be metabolized in an NADPH-independent manner.
To investigate this, you can run control experiments at different pH values and in the presence of esterase inhibitors.
Q4: Can I predict the metabolic hotspots of my compound in silico?
A4: Yes, there are several in silico tools available that can predict sites of metabolism (e.g., MetaSite™, StarDrop™). These programs use models of CYP450 active sites and reactivity to predict which parts of a molecule are most likely to be oxidized. While these tools are not always perfect, they can be very useful for prioritizing which analogs to synthesize to improve metabolic stability.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known high clearance like verapamil)
-
Negative control compound (e.g., a compound with known low clearance like warfarin)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the assay buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to each well.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control (t=0 and no NADPH), add an equivalent volume of buffer.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to the respective wells.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the appropriate formula.
-
References
Technical Support Center: Optimization of Analytical Methods for 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine Quantification
Welcome to the technical support center for the quantitative analysis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, making its accurate quantification critical for research, development, and quality control.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, empowering you to develop robust and reliable analytical methods.
Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method Optimization & Troubleshooting
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone for the quantification of aromatic compounds like this compound. Its robustness, cost-effectiveness, and reliability make it ideal for routine analysis. However, achieving optimal separation and peak shape requires careful method development and a systematic approach to troubleshooting.
Frequently Asked Questions (HPLC-UV)
Q1: How do I select an appropriate HPLC column?
A1: For a moderately polar, aromatic heterocyclic compound like this compound, a reversed-phase C18 column is the standard starting point.[3][4] The imidazo[1,2-a]pyridine core contains basic nitrogen atoms which can interact with residual silanols on the silica surface, potentially causing peak tailing.[5] Therefore, it is crucial to select a column with high-purity silica and robust end-capping to minimize these secondary interactions. For methods requiring alternative selectivity, consider a Phenyl-Hexyl or a Cyano (CN) stationary phase.
Q2: What is a good starting mobile phase composition?
A2: A simple isocratic or gradient elution using Acetonitrile (ACN) and water is a good starting point. Due to the basic nature of the analyte, adding a modifier to the mobile phase is essential for good peak shape. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases. This maintains a low pH, ensuring the analyte is consistently protonated and reducing interactions with silanol groups.[3] A typical starting gradient might be 10-95% ACN over 10-15 minutes.
Q3: At what wavelength should I set the UV detector?
A3: To determine the optimal wavelength, you should run a UV-Vis spectrum of this compound dissolved in your mobile phase. The wavelength of maximum absorbance (λ-max) will provide the highest sensitivity. For imidazo[1,2-a]pyridine derivatives, this is often in the range of 250-350 nm. A photodiode array (PDA) detector is invaluable during method development as it allows for the simultaneous acquisition of spectra across a range of wavelengths.
Troubleshooting Guide: Common HPLC Issues (Q&A Format)
Q: My peak for this compound is tailing. What are the causes and how can I fix it?
A: Peak tailing is a common issue, especially with basic compounds, and it can compromise resolution and integration accuracy.[6] The causes can be chemical or physical.
-
Chemical Causes:
-
Secondary Silanol Interactions: The primary cause for basic compounds is the interaction between the protonated analyte and ionized residual silanol groups on the column's stationary phase.
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least 2 units below the pKa of the analyte's conjugate acid. Using 0.1% formic acid (pH ~2.7) or 0.1% TFA (pH ~2.0) is usually effective.
-
Solution 2: Use a Competitive Base. Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Solution 3: Use a Modern, End-capped Column. Switch to a high-purity silica column specifically designed for basic compounds, which has minimal accessible silanols.
-
-
-
Physical Causes:
-
Column Contamination/Blockage: Particulate matter from the sample or mobile phase can accumulate on the column inlet frit, distorting the flow path.[7]
-
Solution: Use a guard column to protect the analytical column. If the problem persists, try back-flushing the column (if permitted by the manufacturer) or replace it.
-
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or age.
-
Solution: This is usually irreversible, and the column must be replaced.
-
-
Q: I'm observing peak fronting. What does this indicate?
A: Peak fronting, where the peak slopes forward, is less common than tailing but points to specific issues.
-
Primary Cause: Sample Overload. The most frequent reason for fronting is injecting too much sample mass onto the column.[8] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting earlier.
-
Solution: Dilute the sample or reduce the injection volume. A 10-fold dilution is often sufficient to resolve the issue.[8]
-
-
Other Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure ACN in a 90% water mobile phase), the peak shape can be distorted.[7]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
-
Below is a troubleshooting workflow for HPLC peak shape problems.
graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Troubleshooting workflow for HPLC peak shape issues.
Protocol: Standard HPLC-UV Method for Quantification
This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and sample matrix.
-
Instrumentation & Columns:
-
HPLC system with quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to λ-max (e.g., 280 nm).
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 5 95 17.0 5 95 17.1 90 10 | 20.0 | 90 | 10 |
-
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of ACN:Water.
-
Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL using the initial mobile phase composition (90% A: 10% B).
-
Prepare unknown samples by dissolving them in the initial mobile phase to an expected concentration within the calibration range.
-
Typical HPLC Method Validation Parameters
The following table summarizes typical acceptance criteria for an HPLC method validation, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity index > 0.99; No interference from blank/placebo |
Section 2: LC-MS/MS for Enhanced Sensitivity & Specificity
For bioanalytical studies or trace-level impurity analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity.[12][13]
Frequently Asked Questions (LC-MS/MS)
Q1: Which ionization source should I use, ESI or APCI?
A1: Electrospray Ionization (ESI) is generally the preferred method for polar, ionizable molecules like this compound.[12][13] The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring are readily protonated in the positive ion mode, making ESI highly efficient. Atmospheric Pressure Chemical Ionization (APCI) is a good alternative for less polar compounds that are not easily ionized by ESI.[12]
Q2: How do I optimize MS/MS parameters for my compound?
A2: Optimization is performed by infusing a standard solution of the analyte directly into the mass spectrometer.
-
Find the Precursor Ion: In positive mode, you will look for the protonated molecule, [M+H]⁺.
-
Optimize Fragmentation: Select the [M+H]⁺ ion in the first quadrupole (Q1) and apply varying levels of collision energy in the collision cell (Q2) to induce fragmentation.
-
Select Product Ions: Monitor the resulting fragments in the third quadrupole (Q3) and select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM). A robust method will typically monitor at least two MRM transitions for confident identification and quantification.
Q3: What are matrix effects and how can I mitigate them?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine). This can manifest as ion suppression (decreased signal) or enhancement (increased signal), leading to inaccurate quantification.[14][15][16]
-
Mitigation Strategies:
-
Chromatographic Separation: The best defense is to chromatographically separate the analyte from the bulk of the matrix components. Adjusting the HPLC gradient can often move the analyte away from regions of high ion suppression.[14]
-
Sample Preparation: Use more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[17]
-
Use of Internal Standards: Employ a stable isotope-labeled (SIL) internal standard. A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.
-
Troubleshooting Guide: Common LC-MS/MS Issues (Q&A Format)
Q: I'm seeing a very weak or no signal for my analyte. What should I check first?
A: A weak signal can be frustrating, but a systematic check can quickly identify the cause.
-
Check the Basics:
-
Analyte Stability: Is your compound stable in the sample solvent and mobile phase?
-
Source Contamination: A dirty ion source is a common cause of poor sensitivity.[15] Clean the source components (capillary, skimmer) according to the manufacturer's instructions.
-
Tuning and Calibration: When was the last time the instrument was tuned and calibrated? Ensure the mass accuracy is within specification.
-
-
Investigate Ion Suppression:
-
Post-Column Infusion: This is the classic experiment to diagnose ion suppression.[14] Infuse a constant flow of your analyte post-column while injecting a blank matrix sample. Dips in the baseline signal indicate regions of ion suppression.
-
Solution: If suppression is observed, modify your HPLC method to ensure your analyte does not elute in these regions.[14][18]
-
-
Consider Metal Adsorption:
-
Some compounds, particularly those with chelating properties, can adsorb to the stainless steel components of the HPLC system, including the column frit and body, leading to peak tailing and signal loss.[19]
-
Solution: If you suspect this, consider using a metal-free or PEEK-lined HPLC column and tubing.[19]
-
Below is a workflow for developing a robust LC-MS/MS method.
graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
}
Workflow for LC-MS/MS method development.
Section 3: General Method Validation Guidance
All quantitative methods must be validated to ensure they are fit for purpose. The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis. The primary guidance for this comes from the ICH Q2(R1) guideline.[9][10][20]
Frequently Asked Questions (Method Validation)
Q1: What are the key parameters I need to evaluate during method validation?
A1: According to ICH Q2(R1), the core validation parameters for a quantitative impurity test or assay are:
-
Accuracy: The closeness of test results to the true value.
-
Precision: Assessed at three levels: Repeatability (intra-assay), Intermediate Precision (inter-assay, different days/analysts), and Reproducibility (inter-laboratory).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q2: When do I need to revalidate my method?
A2: Method revalidation may be necessary when there are significant changes, including:
-
Changes in the synthesis of the drug substance.
-
Changes in the composition of the finished product.
-
Changes to the analytical procedure itself (e.g., new column, different mobile phase).
-
Transfer of the method to another laboratory or analyst.
The extent of revalidation depends on the nature of the change.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. zefsci.com [zefsci.com]
- 16. providiongroup.com [providiongroup.com]
- 17. tecan.com [tecan.com]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. altabrisagroup.com [altabrisagroup.com]
Technical Support Center: Navigating and Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the mechanisms of resistance to this promising class of drugs. Our goal is to equip you with the knowledge and practical protocols to anticipate, identify, and address resistance in your experimental models.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about imidazo[1,2-a]pyridine-based drugs and the challenge of drug resistance.
Q1: What are imidazo[1,2-a]pyridine-based drugs and what are their primary targets?
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1][2][3][4] They have been developed to target various proteins implicated in diseases like cancer and tuberculosis.[1][5][6] Common targets include:
-
Kinases: Such as phosphoinositide 3-kinase (PI3K), Akt/protein kinase B (PKB), mammalian target of rapamycin (mTOR), and epidermal growth factor receptor (EGFR).[5][6][7][8][9][10]
-
ATP-binding cassette (ABC) transporters: Some derivatives can inhibit the function of multidrug resistance pumps like ABCB1 (P-gp) and ABCG2.[11][12]
-
Bacterial enzymes: For instance, in Mycobacterium tuberculosis, they target the QcrB subunit of the electron transport ubiquinol cytochrome C reductase, which is crucial for ATP synthesis.[2][13][14][15][16][17]
Q2: What is drug resistance and how does it develop?
Drug resistance is the phenomenon where cancer cells or microorganisms, which were initially susceptible to a drug, lose their sensitivity and continue to proliferate in the presence of the therapeutic agent.[18][19] This can be either intrinsic (pre-existing) or acquired (developing in response to treatment).[19] The development of acquired resistance is often a result of selective pressure, where a small population of resistant cells survives treatment and then predominates.[19]
Q3: What are the known or suspected mechanisms of resistance to imidazo[1,2-a]pyridine-based drugs?
Based on their targets and general principles of drug resistance, several mechanisms can be anticipated or have been observed:
-
Target Protein Alterations: Mutations in the drug's target protein can prevent the drug from binding effectively.[20] This has been documented for imidazo[1,2-a]pyridines targeting QcrB in M. tuberculosis.[13][14][15]
-
Increased Drug Efflux: Overexpression of ABC transporter proteins, such as ABCG2, can pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[11][21][22]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.[20][23] For example, if a PI3K inhibitor is used, cells might upregulate a parallel survival pathway.
-
Drug Inactivation: The cancer cell may increase the metabolic breakdown of the drug into inactive forms.[20][23][24][25]
Part 2: Troubleshooting Guides
This section provides practical guidance for specific experimental challenges related to drug resistance.
Scenario 1: Decreased Potency (Increased IC50) of Your Imidazo[1,2-a]pyridine Compound in Cell Culture Over Time
You've been treating a cancer cell line with your lead imidazo[1,2-a]pyridine compound, and you observe a gradual increase in the half-maximal inhibitory concentration (IC50). This is a classic sign of developing acquired resistance.
Caption: Troubleshooting workflow for investigating acquired resistance.
Causality: Before diving into complex mechanistic studies, it's crucial to confirm that the observed change in IC50 is stable and reproducible. This involves generating a continuously cultured resistant cell line.
Protocol: Generating a Drug-Resistant Cell Line [26][27]
-
Initiate Culture: Start with the parental (sensitive) cell line and determine the initial IC50 of your imidazo[1,2-a]pyridine compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Dose Escalation: Culture the cells in the presence of the compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, you may see significant cell death. Once the surviving cells resume proliferation, passage them and increase the drug concentration (typically in increments of 1.5 to 2-fold the previous concentration).
-
Repeat: Continue this process of stepwise dose escalation over several weeks to months.
-
Characterize Resistance: Periodically, perform a dose-response assay to determine the new IC50. A significant increase (e.g., >5-fold) indicates the development of a resistant cell line.
-
Cryopreserve: It is essential to cryopreserve cells at different stages of resistance development.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | None | 1.5 | 1 |
| Resistant Subclone 1 | 3 months, dose escalation | 10.2 | 6.8 |
| Resistant Subclone 2 | 6 months, dose escalation | 25.8 | 17.2 |
Causality: Overexpression of ABC transporters is a common mechanism of multidrug resistance.[11] These pumps use ATP to actively transport a wide range of substrates, including many small molecule inhibitors, out of the cell.
Protocol: Assessing ABC Transporter Activity
-
Gene Expression Analysis:
-
Extract RNA from both parental and resistant cell lines.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key ABC transporter genes, such as ABCB1 and ABCG2. An increase in the resistant line is indicative of upregulation.
-
-
Protein Expression Analysis:
-
Perform Western blotting on lysates from parental and resistant cells using antibodies specific for P-gp (ABCB1) and ABCG2.[21] Increased protein levels in the resistant line confirm the gene expression data.
-
-
Functional Assay (Efflux Inhibition):
-
Treat the parental and resistant cells with your imidazo[1,2-a]pyridine compound alone or in combination with a known ABC transporter inhibitor (e.g., verapamil for P-gp, Ko143 for ABCG2).
-
Perform a cell viability assay. A significant decrease in the IC50 of your compound in the resistant cells in the presence of the inhibitor suggests that drug efflux is a key resistance mechanism.
-
| Cell Line | Compound | Compound + Verapamil | Compound + Ko143 |
| Parental | IC50: 1.5 µM | IC50: 1.3 µM | IC50: 1.4 µM |
| Resistant | IC50: 25.8 µM | IC50: 22.1 µM | IC50: 4.2 µM |
In this example, the dramatic sensitization by Ko143 points to ABCG2 overexpression as a primary resistance mechanism.
Causality: If your imidazo[1,2-a]pyridine is a targeted inhibitor (e.g., of a specific kinase or enzyme), mutations in the target protein's drug-binding site can abrogate its efficacy. This is a well-established resistance mechanism for kinase inhibitors.[28][29][30][31]
Protocol: Sequencing the Target Gene
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding sequence of the target gene. If the gene is large, amplify it in overlapping fragments.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cells. Look for non-synonymous mutations in the resistant line.
-
Next-Generation Sequencing (NGS): For a more comprehensive and unbiased approach, consider whole-exome sequencing or targeted NGS panels.[26][32] This can identify mutations in the target gene as well as other potential resistance-conferring genes.
Causality: Cancer cells can develop resistance by rewiring their signaling networks to bypass the inhibited target.[7][20] For example, if your compound inhibits the PI3K/Akt pathway, cells might activate the MAPK pathway to maintain proliferation and survival.
Protocol: Phospho-Protein Array and Western Blotting
-
Phospho-Kinase Array: Use a commercially available phospho-kinase array to get a broad overview of changes in the phosphorylation status of key signaling proteins between parental and resistant cells. This can help identify upregulated bypass pathways.
-
Western Blotting: Based on the array results or your hypothesis, perform targeted Western blotting to confirm the activation of specific pathways. For example, if your drug targets PI3K, you should probe for:
-
p-Akt (Ser473) and total Akt
-
p-mTOR and total mTOR
-
p-ERK and total ERK (to check for MAPK pathway activation)
-
p-STAT3 and total STAT3 (to check for JAK/STAT pathway activation)
-
Caption: Potential bypass signaling pathways in resistance to a PI3K inhibitor.
Scenario 2: No Apparent Change in Target or Drug Efflux, but Resistance Persists
If you have ruled out target mutations and ABC transporter overexpression, the resistance mechanism is likely more complex.
-
CRISPR-Cas9 Screens: Perform a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to your compound.[33] This is a powerful, unbiased method for discovering novel resistance mechanisms.
-
Metabolomic Profiling: Analyze the metabolic profiles of parental and resistant cells. This can reveal if the resistant cells are metabolizing and inactivating the drug more efficiently.[24][25]
-
Epigenetic Analysis: Investigate changes in DNA methylation and histone modifications that could lead to altered gene expression patterns contributing to resistance.
Part 3: References
-
Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. Available at: --INVALID-LINK--
-
Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. ResearchGate. Available at: --INVALID-LINK--
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: --INVALID-LINK--
-
Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. PubMed. Available at: --INVALID-LINK--
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. NIH. Available at: --INVALID-LINK--
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. Available at: --INVALID-LINK--
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. University of California Riverside. Available at: --INVALID-LINK--
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available at: --INVALID-LINK--
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: --INVALID-LINK--
-
Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. Available at: --INVALID-LINK--
-
Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. NIH. Available at: --INVALID-LINK--
-
What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. Available at: --INVALID-LINK--
-
EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors. PMC - NIH. Available at: --INVALID-LINK--
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available at: --INVALID-LINK--
-
EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. ResearchGate. Available at: --INVALID-LINK--
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: --INVALID-LINK--
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. University of Birmingham's Research Portal. Available at: --INVALID-LINK--
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Europe PMC. Available at: --INVALID-LINK--
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Available at: --INVALID-LINK--
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available at: --INVALID-LINK--
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: --INVALID-LINK--
-
Mechanisms of Cancer Drug Resistance. Canary Onco. Available at: --INVALID-LINK--
-
Understanding Drug Resistance in Cancer: NFCR Research Focus. National Foundation for Cancer Research. Available at: --INVALID-LINK--
-
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. Available at: --INVALID-LINK--
-
Understanding cancer drug resistance: Mechanisms and solutions. Allied Academies. Available at: --INVALID-LINK--
-
EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. PubMed. Available at: --INVALID-LINK--
-
Exome Sequencing of Drug-Resistant Clones for Target Identification: Methods and Protocols. ResearchGate. Available at: --INVALID-LINK--
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: --INVALID-LINK--
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: --INVALID-LINK--
-
Understanding and targeting resistance mechanisms in cancer. PMC - PubMed Central. Available at: --INVALID-LINK--
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. PubMed. Available at: --INVALID-LINK--
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC - PubMed Central. Available at: --INVALID-LINK--
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC - PubMed Central. Available at: --INVALID-LINK--
-
How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? Cancer Drug Resistance. Available at: --INVALID-LINK--
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: --INVALID-LINK--
-
The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed. Available at: --INVALID-LINK--
-
Perturbation of the mutated EGFR interactome identifies vulnerabilities and resistance mechanisms. PMC - PubMed Central. Available at: --INVALID-LINK--
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Semantic Scholar. Available at: --INVALID-LINK--
-
Acquired EGFR Mutation as the Potential Resistance Driver to Crizotinib in a MET-Mutated Tumor. PubMed. Available at: --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: --INVALID-LINK--
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 14. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. scite.ai [scite.ai]
- 18. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 19. alliedacademies.org [alliedacademies.org]
- 20. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 21. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oaepublish.com [oaepublish.com]
- 23. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. | Semantic Scholar [semanticscholar.org]
- 26. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Perturbation of the mutated EGFR interactome identifies vulnerabilities and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Acquired EGFR Mutation as the Potential Resistance Driver to Crizotinib in a MET-Mutated Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. search.library.ucr.edu [search.library.ucr.edu]
Technical Support Center: Enhancing the Selectivity of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for researchers working with 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine. This guide is designed to assist you in troubleshooting and improving the selectivity of this compound for its intended biological target. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including the inhibition of protein kinases.[1][2][3] However, achieving high selectivity for a specific target is a common challenge in drug discovery.[4][5]
This resource provides practical guidance in a question-and-answer format to address common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely biological targets of this compound?
A1: The imidazo[1,2-a]pyridine core is a versatile scaffold found in compounds targeting a wide range of biological molecules.[2][3] These include, but are not limited to:
-
Protein kinases: Many imidazo[1,2-a]pyridine derivatives have been developed as kinase inhibitors, targeting the ATP-binding site.[1][4][6] Given the prevalence of kinases as drug targets, this is a strong possibility for your compound.
-
Phosphodiesterases (PDEs): Some imidazo[1,2-a]pyridines have shown activity against PDEs, such as olprinone.[7]
-
GABA-A receptors: This scaffold is present in drugs like zolpidem, which act on GABA-A receptors.[7]
-
Other enzymes and receptors: The imidazo[1,2-a]pyridine nucleus has also been explored for its activity against various other targets, including farnesyl diphosphate synthase and chemokine receptors.[7]
To identify the specific target of this compound, you will need to perform target identification and validation experiments.
Q2: Why is my this compound compound showing off-target effects?
A2: Off-target effects are a common challenge with small molecule inhibitors, particularly those targeting conserved binding sites. For instance, if your compound targets a protein kinase, the high degree of conservation in the ATP-binding pocket across the kinome can lead to the inhibition of multiple kinases.[4] This lack of selectivity can result in unexpected cellular responses and potential toxicity.
Q3: What are the general strategies to improve the selectivity of a small molecule inhibitor?
A3: Several strategies can be employed to enhance the selectivity of your compound:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound and assess the impact on potency and selectivity.[6][8][9]
-
Structure-Based Drug Design: Utilize the three-dimensional structure of your target protein to design modifications that enhance interactions with specific residues or exploit differences between your target and off-targets.
-
Targeting Less Conserved Regions: Design modifications that extend beyond the conserved binding site to interact with less conserved regions of the target protein.
-
Allosteric Targeting: Develop inhibitors that bind to an allosteric site, which is often less conserved than the active site.[10]
-
Covalent Inhibition: Introduce a reactive group that forms a covalent bond with a non-conserved residue (e.g., cysteine) near the binding site.[4]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental challenges.
Guide 1: My compound inhibits multiple kinases in a screening panel. How do I proceed?
Problem: You have screened this compound against a panel of kinases and found that it inhibits several of them with similar potency.
Solution Workflow:
Caption: Workflow for improving kinase inhibitor selectivity.
Step-by-Step Protocol:
-
Analyze Kinome Tree Data:
-
Rationale: Understanding the phylogenetic relationship between the on-target and off-target kinases can provide insights into structural similarities and differences.
-
Action: Map your screening data onto a kinome tree. Identify off-target kinases that are structurally distant from your primary target. These represent opportunities for achieving selectivity.
-
-
Conduct Structure-Activity Relationship (SAR) Studies:
-
Rationale: SAR studies will help you understand which parts of the this compound scaffold are critical for on-target potency and which can be modified to reduce off-target activity.[6][8][9]
-
Action: Synthesize a small library of analogs with modifications at different positions of the imidazo[1,2-a]pyridine core and the phenyl ring. Consider the following modifications:
-
Position 2 (3-Nitrophenyl group): Vary the substitution pattern and electronic properties of the phenyl ring. The nitro group is a key feature; consider replacing it with other electron-withdrawing or electron-donating groups.
-
Positions 5, 6, 7, and 8 of the imidazo[1,2-a]pyridine core: Introduce small alkyl or halogen substituents to probe for steric or electronic effects that could differentiate between kinases.
-
-
Data Presentation:
-
| Compound | Modification | On-Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / On-Target) |
| Parent | 2-(3-Nitrophenyl) | 50 | 75 | 100 | 1.5 |
| Analog 1 | 2-(4-Nitrophenyl) | 60 | 500 | 800 | 8.3 |
| Analog 2 | 2-(3-Aminophenyl) | 200 | >10,000 | >10,000 | >50 |
| Analog 3 | 7-methyl-2-(3-Nitrophenyl) | 40 | 1500 | 2000 | 37.5 |
-
Utilize Computational Modeling:
-
Rationale: If the crystal structure of your target kinase is available, molecular docking and free energy calculations can help rationalize the SAR data and guide the design of more selective analogs.[5]
-
Action:
-
Dock your parent compound and key analogs into the ATP-binding sites of your on-target and major off-target kinases.
-
Analyze the binding poses to identify key interactions. Look for opportunities to introduce modifications that create favorable interactions with the on-target protein or steric clashes with off-target proteins.
-
-
-
Synthesize and Test Prioritized Analogs:
-
Rationale: Based on the SAR and computational data, synthesize a focused set of new analogs.
-
Action: Test these new compounds in biochemical assays against your on-target and key off-target kinases.
-
-
Perform Cellular Target Engagement Assays:
-
Rationale: Once you have an analog with improved biochemical selectivity, it is crucial to confirm that it engages the intended target in a cellular context.
-
Action: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to measure target engagement in live cells.
-
Guide 2: My compound is potent but has poor pharmacokinetic properties. How can I improve them while maintaining selectivity?
Problem: Your lead compound based on the this compound scaffold shows good potency and selectivity but has issues with solubility, metabolic stability, or cell permeability.
Solution Workflow:
Caption: Workflow for optimizing pharmacokinetic properties.
Step-by-Step Protocol:
-
Identify the Primary Pharmacokinetic (PK) Liability:
-
Rationale: A clear understanding of the main PK issue is essential for targeted chemical modifications.
-
Action:
-
Solubility: Measure the thermodynamic and kinetic solubility of your compound.
-
Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes and measure its half-life.
-
Permeability: Use a PAMPA or Caco-2 assay to assess cell permeability.
-
-
-
Design and Synthesize Analogs to Address the PK Issue:
-
Rationale: Make targeted modifications to the scaffold to improve the identified PK liability.
-
Action:
-
To Improve Solubility: Introduce polar functional groups, such as morpholine or piperazine, at positions on the scaffold that are not critical for target binding (as determined by your SAR).
-
To Improve Metabolic Stability: Identify the sites of metabolism (e.g., through metabolite identification studies). Block these sites by introducing groups like fluorine or by replacing metabolically labile groups with more stable ones.
-
To Improve Permeability: Modulate the lipophilicity (LogP) of your compound. Avoid excessive polarity.
-
-
-
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling:
-
Rationale: Screen your new analogs using a panel of in vitro ADME assays to assess their properties.
-
Action: Perform the same assays as in Step 1 for your new compounds.
-
-
Re-evaluate Potency and Selectivity:
-
Rationale: It is crucial to ensure that the modifications made to improve PK properties have not negatively impacted the potency and selectivity of your compound.
-
Action: Test the new analogs with improved PK properties in your on-target and off-target biochemical assays.
-
Data Presentation:
-
| Compound | Modification | Solubility (µM) | Metabolic Half-life (min) | On-Target IC50 (nM) | Selectivity Ratio (Off-Target 1 / On-Target) |
| Lead | 7-methyl-2-(3-Nitrophenyl) | 5 | 15 | 40 | 37.5 |
| Analog 4 | Added morpholine at position 6 | 50 | 20 | 55 | 35 |
| Analog 5 | Replaced nitro with cyano | 8 | 45 | 120 | 15 |
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including significant potential as anticancer agents.[1] This guide provides a comprehensive comparative analysis of the anticancer efficacy of a specific subclass: 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine derivatives. While direct and extensive research on the 3-nitro substituted analogs remains an area ripe for exploration, this guide synthesizes the available data on closely related compounds, offering valuable insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This analysis is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.
Introduction to Imidazo[1,2-a]pyridines in Oncology
The fused bicyclic heterocyclic system of imidazo[1,2-a]pyridine has attracted considerable attention in oncology due to its versatile biological profile.[2] Derivatives of this scaffold have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and cell cycle arrest.[3][4] The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for systematic structural modifications, enabling the exploration of structure-activity relationships to optimize potency and selectivity against cancer cells.
Synthesis and Characterization of 2-(Nitrophenyl)imidazo[1,2-a]pyridine Derivatives
The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone or a related methodology. For the synthesis of the specific derivatives discussed herein, a one-pot, three-component reaction involving a 2-aminopyridine, a substituted benzaldehyde (such as 2-nitrobenzaldehyde), and an isocyanide has been effectively employed. This approach allows for the efficient generation of a library of analogs with diverse substitution patterns.
A notable example is the synthesis of N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, which provides a valuable reference point for understanding the impact of the nitrophenyl moiety.[5]
Comparative Anticancer Efficacy: An Analysis of Available Data
Direct comparative data for a series of this compound derivatives is currently limited in the published literature. However, by examining a closely related analog, N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, we can initiate a discussion on the potential anticancer efficacy of this class of compounds. The cytotoxic activity of this 2-nitro analog against various human cancer cell lines is summarized in the table below, alongside data for standard chemotherapeutic agents for a robust comparison.
Table 1: In Vitro Anticancer Activity of a 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Derivative and Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | MCF-7 (Breast) | 30.88 ± 14.44[5] |
| HT-29 (Colon) | 4.15 ± 2.93[5] | |
| B16F10 (Melanoma) | 64.81 ± 15.78[5] | |
| Doxorubicin | MCF-7 (Breast) | ~1.0 - 2.5[6] |
| HT-29 (Colon) | ~0.5 - 1.5 | |
| Cisplatin | MCF-7 (Breast) | ~5 - 20[6] |
| HT-29 (Colon) | ~5 - 15 |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and experimental conditions. The values presented are approximate ranges based on available literature.
The data for the 2-nitro analog reveals promising activity, particularly against the HT-29 colon cancer cell line, with an IC50 value in the low micromolar range.[5] This suggests that the presence of a nitrophenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold can contribute to potent cytotoxic effects.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is yet to be established, we can extrapolate from the broader class of 2-phenylimidazo[1,2-a]pyridines. The position and nature of substituents on both the phenyl ring and the imidazopyridine core are known to significantly influence anticancer activity.
The presence of a nitro group, an electron-withdrawing group, on the phenyl ring is often associated with enhanced biological activity. The position of this group (ortho, meta, or para) can dramatically affect the molecule's electronic properties and its interaction with biological targets. The promising activity of the 2-nitro analog suggests that the 3-nitro position warrants thorough investigation. It is plausible that the 3-nitro substitution could lead to a different pharmacological profile, potentially with improved efficacy or selectivity.
Furthermore, substitutions on the imidazo[1,2-a]pyridine nucleus itself, such as at the 3-position as seen in the 2-nitro analog, can modulate the compound's properties. The addition of an amino group at this position, for instance, introduces a new point for potential hydrogen bonding and other interactions.
To systematically explore the SAR of this compound derivatives, a focused library of compounds should be synthesized and evaluated. This library should include variations in:
-
Substituents on the imidazo[1,2-a]pyridine ring system.
-
Additional substituents on the 3-nitrophenyl ring.
Caption: A flowchart illustrating the systematic approach to exploring the structure-activity relationship of this compound derivatives.
Proposed Mechanisms of Action
The anticancer mechanism of imidazo[1,2-a]pyridine derivatives often involves the modulation of key cellular signaling pathways that are dysregulated in cancer.[7] Based on studies of related compounds, the this compound derivatives are hypothesized to exert their effects through:
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine analogs have been shown to induce programmed cell death in cancer cells.[3] This is often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or G1), preventing cancer cell proliferation.[3]
-
Inhibition of Kinase Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, making it a plausible target for the 3-nitro analogs as well.[3]
Caption: A diagram illustrating the potential mechanisms of anticancer action for this compound derivatives.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Future Perspectives and Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary data from a closely related 2-nitro analog suggests that these compounds can exhibit potent cytotoxic effects against cancer cells. However, to fully realize the therapeutic potential of this specific subclass, a more focused and systematic investigation is imperative.
Future research should concentrate on:
-
Synthesis and Screening: The synthesis of a focused library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
This guide provides a foundational framework for researchers to build upon. By systematically exploring the anticancer potential of this compound derivatives, the scientific community can move closer to developing new and effective therapies for cancer patients.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
Validating the In Vivo Anticancer Efficacy of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: A Comparative Guide for Preclinical Research
This guide provides a comprehensive framework for the preclinical in vivo validation of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, a novel compound from a class of heterocycles known for their diverse biological activities.[1] The imidazo[1,2-a]pyridine scaffold has gained significant interest as a potential source of anticancer agents, with derivatives showing inhibitory effects on critical survival pathways in cancer cells.[2][3] However, promising in vitro data is only the first step; rigorous, well-designed animal studies are critical to bridge the gap between laboratory discovery and potential clinical application.[4][5]
This document is structured to guide researchers through the logical design, execution, and interpretation of in vivo experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to assess the therapeutic potential of this compound compared to established and alternative agents.
Mechanistic Hypothesis and Rationale for In Vivo Investigation
The journey to in vivo validation begins with a strong mechanistic hypothesis derived from in vitro data and the broader scientific literature.
Hypothesized Mechanism of Action:
Derivatives of imidazo[1,2-a]pyridine have been reported to exert their anticancer effects by inhibiting key oncogenic signaling pathways, most notably the PI3K/Akt/mTOR cascade.[2][3] This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in a wide range of human cancers. One study demonstrated that a novel imidazo[1,2-a]pyridine compound inhibited the phosphorylation of both Akt and its downstream target mTOR in melanoma and cervical cancer cells, leading to cell cycle arrest and apoptosis.[2] Another report identified an imidazo[1,2-a]pyridine derivative as a potent and selective inhibitor of the p110α isoform of PI3K, which suppressed tumor growth in a mouse xenograft model.[6][7]
Based on this precedent, we hypothesize that this compound may function as an inhibitor of the PI3K/Akt/mTOR pathway.
Why In Vivo Testing is Essential:
While in vitro assays provide valuable data on a compound's direct effects on cancer cells, they cannot replicate the complex biological system of a living organism.[5] In vivo models are indispensable for evaluating:
-
Pharmacokinetics (PK) and Bioavailability: Determining if therapeutically relevant concentrations of the compound can be achieved and maintained in the tumor tissue.[5]
-
Systemic Toxicity: Assessing potential adverse effects on vital organs and overall animal health, which is impossible to predict from cell culture.
-
Tumor Microenvironment (TME) Interactions: Evaluating how the compound performs in a three-dimensional tumor complete with stromal cells and vasculature, which can significantly influence drug efficacy.[8][9]
-
Overall Efficacy: Measuring the ultimate therapeutic outcome—the inhibition of tumor growth or regression in a living system.[4]
Strategic Design of a Comparative In Vivo Study
A robust in vivo study relies on the careful selection of animal models, comparator agents, and endpoints. The goal is to create a multi-faceted experiment that provides a clear, comparative assessment of the compound's potential.
2.1. Selection of Animal Models
The choice of animal model is paramount and should be tailored to the research question. For a novel agent like this compound, a tiered approach is recommended.
-
Cell Line-Derived Xenografts (CDX): This is the workhorse model for initial in vivo efficacy screening.[10] Human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or Nude).[4]
-
Rationale: CDX models are cost-effective, reproducible, and have faster turnaround times, making them ideal for screening and establishing a preliminary effective dose range.[10]
-
Proposed Cell Lines: Based on the hypothesized mechanism, a panel of cell lines with known PI3K/Akt pathway dependency is logical.
-
A375 (Melanoma): Used in studies of other imidazo[1,2-a]pyridines.[2]
-
HeLa (Cervical Cancer): A well-characterized line where imidazo[1,2-a]pyridine derivatives have shown activity.[2][6]
-
HCC1937 (Breast Cancer): A model where the anticancer effects of novel imidazo[1,2-a]pyridines have been recently evaluated.[11][12]
-
-
-
Patient-Derived Xenografts (PDX): For secondary, more clinically relevant validation. Tumor fragments from a patient are directly implanted into immunocompromised mice.[8]
2.2. Selection of Comparator and Control Groups
To validate the compound's effect, it must be compared against rigorous controls.
-
Vehicle Control: The formulation used to dissolve/suspend the test compound, administered to a cohort of tumor-bearing mice. This group serves as the baseline for calculating tumor growth inhibition.
-
Standard-of-Care (SoC) Positive Control: A clinically approved drug for the cancer type being modeled (e.g., Dacarbazine or a BRAF inhibitor for melanoma; Paclitaxel for breast cancer). This provides a critical benchmark for assessing the relative efficacy of the new compound.
-
This compound: The test compound, typically evaluated at multiple dose levels (e.g., low, medium, high) to establish a dose-response relationship.
Experimental Protocols: A Step-by-Step Guide
Scientific integrity demands meticulous and reproducible methodologies. The following protocols outline the core efficacy and toxicity studies.
Protocol 3.1: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Animal Husbandry: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID). House them in a specific-pathogen-free (SPF) facility. Allow for a 1-2 week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture the selected human cancer cells (e.g., A375 melanoma) under standard conditions. Harvest cells during the logarithmic growth phase and verify viability (>95%) using a Trypan Blue exclusion assay.
-
Tumor Implantation: Resuspend the cells in a sterile, serum-free medium (like PBS) mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 per group) with similar mean tumor volumes.
-
Dosing: Prepare the this compound formulation and comparator drugs in their respective vehicles. Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injection or oral gavage for 21 days).
-
Efficacy Endpoints: Continue to measure tumor volume and body weight bi-weekly. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Euthanize mice if tumors exceed 2000 mm³ or if they show signs of significant morbidity (e.g., >20% body weight loss), as per ethical guidelines.
Protocol 3.2: Concurrent Toxicity Assessment
-
Body Weight: Record the body weight of each animal at every tumor measurement. Progressive weight loss is a key indicator of systemic toxicity.
-
Clinical Observations: Perform daily checks for any signs of distress, such as changes in posture, activity, or fur texture.
-
Terminal Analysis: At the end of the study, collect blood via cardiac puncture for a Complete Blood Count (CBC) and serum chemistry analysis.
-
Histopathology: Harvest major organs (liver, kidney, spleen, lung, heart) and fix them in 10% neutral buffered formalin for subsequent histopathological examination to identify any tissue damage.
Data Presentation and Interpretation
Objective data presentation is key to a credible comparison. Quantitative data should always be summarized in tables.
Table 1: Comparative Efficacy of this compound in A375 Xenograft Model (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle | - | 1540 ± 125 | - | - |
| SoC (Dacarbazine) | 80 | 815 ± 98 | 47% | <0.01 |
| Compound X | 25 | 970 ± 110 | 37% | <0.05 |
| Compound X | 50 | 631 ± 85 | 59% | <0.001 |
TGI is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Key Toxicity Indicators (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mortality | Key Histopathological Findings |
| Vehicle | - | +8.5% | 0/10 | None |
| SoC (Dacarbazine) | 80 | -5.2% | 0/10 | Mild bone marrow suppression |
| Compound X | 25 | +6.1% | 0/10 | None |
| Compound X | 50 | -2.3% | 0/10 | None |
Interpretation:
The illustrative data suggests that this compound ("Compound X") demonstrates a dose-dependent antitumor effect. At 50 mg/kg, its efficacy (59% TGI) surpasses that of the standard-of-care agent (47% TGI) in this specific model. Crucially, this efficacy is achieved without significant toxicity, as indicated by the minimal impact on body weight compared to the SoC. Such a result would strongly justify further investigation. The prediction of in vivo anticancer activity from in vitro cell culture experiments is not always straightforward, making these direct comparative studies essential.[13]
In Vivo Pharmacodynamic and Mechanistic Validation
To confirm that the compound works in vivo via its hypothesized mechanism, efficacy data must be linked to target engagement in the tumor.
Protocol 5.1: Pharmacodynamic (PD) Marker Analysis
-
Study Design: Conduct a satellite study where a separate cohort of tumor-bearing mice is treated with the compound.
-
Tissue Collection: At specific time points after the final dose (e.g., 2, 8, and 24 hours), euthanize groups of mice and immediately excise the tumors.
-
Protein Analysis: Flash-freeze a portion of the tumor for Western blot analysis or fix the remainder for immunohistochemistry (IHC).
-
Endpoint: Use validated antibodies to measure the levels of key pathway proteins. A successful outcome would show a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in tumors from treated mice compared to vehicle controls, confirming target engagement. Analysis of proliferation markers (Ki-67) and apoptosis markers (cleaved Caspase-3) by IHC can further solidify the mechanism.
By systematically applying this multi-faceted validation strategy, researchers can generate a robust, comparative data package. This approach not only assesses the efficacy and safety of this compound but also provides the mechanistic evidence required to confidently advance a promising anticancer agent through the preclinical pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. ijpbs.com [ijpbs.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of the Biological Activity of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine in Different Cell Lines: A Comparative Guide
In the landscape of modern drug discovery, the identification of novel bioactive scaffolds is a critical starting point. The imidazo[1,2-a]pyridine core is one such "privileged structure," consistently appearing in compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide focuses on a specific derivative, 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, and provides a framework for the essential cross-validation of its biological activity across multiple cancer cell lines. Such a comparative approach is fundamental to understanding the compound's therapeutic potential, selectivity, and underlying mechanism of action.
The rationale for testing a compound in a panel of cell lines is rooted in the inherent heterogeneity of cancer. A drug's efficacy can vary dramatically between different tumor types (e.g., lung vs. breast cancer) and even between subtypes of the same cancer. This variability can be due to differences in genetic mutations, protein expression profiles, and signaling pathway dependencies. Therefore, cross-validation is not merely a confirmatory step but a crucial part of the discovery process, revealing the spectrum of a compound's activity and offering initial clues towards patient stratification in future clinical applications.
This guide will walk through the experimental design, detailed protocols for key assays, and a comparative analysis of hypothetical data, grounded in the known activities of similar imidazo[1,2-a]pyridine derivatives.
Experimental Design: The Rationale of Cell Line Selection
The choice of cell lines is a critical first step in the cross-validation process. A well-conceived panel should include cell lines from diverse tissue origins to assess broad applicability and should also include multiple cell lines from the same cancer type to probe for subtype-specific sensitivities. For our hypothetical study of this compound, we will consider the following panel:
-
A549 (Lung Carcinoma): A commonly used cell line for initial screening, representing non-small cell lung cancer.[4][5][6]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) breast cancer cell line, representing a major subtype of breast cancer.[7]
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and often displaying different drug sensitivities compared to ER+ cells.[8]
-
HeLa (Cervical Cancer): A well-characterized and robust cell line, often used in foundational cancer research.[1][9]
-
A375 (Malignant Melanoma): To represent cancers with high metastatic potential and resistance to conventional chemotherapy.[1]
-
HepG2 (Hepatocellular Carcinoma): To assess activity against liver cancer, a major global health concern.[4][6]
This selection provides a breadth of cancer types and key subtypes, allowing for a robust initial assessment of the compound's activity profile.
Core Experimental Workflows
A multi-faceted approach to assaying the biological activity of this compound is essential. We will focus on three key areas: cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Workflow for Assessing Biological Activity
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Corroborating the Bioactivity of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine Through In Silico and In Vitro Methodologies
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[3][4] This guide provides a comparative analysis of computational (in silico) and experimental (in vitro) approaches to validate the predicted activity of a representative molecule, 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine.
Our central hypothesis is that this compound acts as a kinase inhibitor, a prediction suggested by the activity of structurally related molecules.[5][6][7] We will navigate the logical and technical workflow from initial computational prediction to definitive experimental confirmation, offering field-proven insights into the causality behind each methodological choice.
Part 1: In Silico Prediction — Generating a Testable Hypothesis
The primary role of in silico techniques in early-stage drug discovery is to rapidly screen compounds and generate robust, testable hypotheses, thereby prioritizing resources for more costly and time-consuming experimental work.[8] By modeling the interaction between our small molecule and a putative protein target at an atomic level, we can predict binding affinity and mode of action.[9]
Based on the prevalence of imidazo[1,2-a]pyridine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors[3][7], we select the PI3Kα isoform as our hypothetical target for this investigation.
Workflow for In Silico Analysis
The computational workflow is a multi-step process designed to filter and refine predictions, moving from broad, rapid assessments to more computationally intensive simulations.
Caption: In Silico Workflow for Predicting Compound Activity.
Detailed Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] The following protocol outlines a standard procedure using widely accepted software tools.
-
Target Protein Preparation:
-
Causality: The crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It contains experimental artifacts like water molecules and lacks hydrogen atoms, which are critical for calculating accurate interactions.
-
Action: Download the crystal structure of PI3Kα (e.g., PDB ID: 1E8X). Using software like AutoDockTools, remove water molecules, repair any missing side chains, and add polar hydrogen atoms. Save the prepared protein file in the required .pdbqt format.
-
-
Ligand Preparation:
-
Causality: A 2D chemical structure must be converted into a 3D conformation with correct atomic charges to simulate its behavior in 3D space.
-
Action: Draw the 2D structure of this compound. Use a program like Open Babel to convert it to a 3D structure and generate a low-energy conformer. Assign Gasteiger charges and define the rotatable bonds to allow for flexibility during docking. Save the prepared ligand file in .pdbqt format.
-
-
Grid Box Generation:
-
Causality: The docking algorithm needs a defined search space. Focusing the search on the known active site (the ATP-binding pocket) dramatically increases computational efficiency and accuracy.
-
Action: Using AutoDockTools, define a grid box centered on the co-crystallized ligand in the original PDB file or on key active site residues. Ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
-
-
Docking Execution & Analysis:
-
Causality: The docking algorithm, such as the genetic algorithm used in AutoDock[11], systematically samples different poses of the ligand within the grid box and ranks them using a scoring function, which estimates the binding free energy.
-
Action: Run the docking simulation using AutoDock Vina. The program will output several binding poses, each with a corresponding binding affinity score in kcal/mol. Analyze the top-ranked pose to identify key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues using a visualization tool like PyMOL.
-
Part 2: In Vitro Validation — Testing the Computational Hypothesis
While in silico methods provide a powerful predictive framework, experimental validation is non-negotiable for confirming biological activity.[12][13] We employ a two-tiered approach: a direct biochemical assay to confirm target engagement and a cell-based assay to measure the downstream physiological effect.
Workflow for In Vitro Validation
This workflow directly tests the predictions generated from the computational analysis in a biological system.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to the Reproducible Synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
An In-depth Analysis of Synthetic Methodologies and a Guide to Achieving Consistent Experimental Outcomes
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine serves as a crucial building block for the development of novel therapeutic agents. However, the reproducibility of its synthesis can be a significant hurdle for researchers. This guide provides a comprehensive comparison of common synthetic routes to this important molecule, offering insights into the critical parameters that govern experimental success and ensure consistent results.
Introduction to this compound and the Challenge of Reproducibility
This compound is a heterocyclic compound with the chemical formula C₁₃H₉N₃O₂. Its structure, featuring a nitro group on the phenyl ring, makes it a valuable intermediate for further functionalization in drug discovery programs. The inherent reactivity of the starting materials and the sensitivity of the reaction intermediates can often lead to variability in yield and purity, posing a challenge to reproducible synthesis. This guide will dissect the key factors influencing the outcome of the most prevalent synthetic strategies.
Comparative Analysis of Synthetic Routes
Two primary methodologies for the synthesis of 2-arylimidazo[1,2-a]pyridines, including the 3-nitro derivative, are the traditional condensation reaction and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction. Each approach presents its own set of advantages and challenges concerning reproducibility.
Method 1: Iodine-Catalyzed Three-Component Reaction
A frequently employed method involves a one-pot, three-component reaction of 2-aminopyridine, a substituted acetophenone, and an oxidizing agent, often with iodine as a catalyst. This approach is attractive due to its operational simplicity and the ready availability of starting materials.
Key Factors Influencing Reproducibility:
-
Catalyst Loading: The concentration of the iodine catalyst is a critical parameter. Insufficient catalyst can lead to incomplete reaction, while excess iodine can promote side reactions and complicate purification.
-
Solvent Choice: The reaction is sensitive to the solvent system. While various solvents have been explored, the choice can significantly impact reaction kinetics and solubility of intermediates, thereby affecting the yield.
-
Reaction Temperature and Time: Precise control of temperature is crucial. Deviations can lead to the formation of undesired byproducts. The reaction time must be optimized to ensure complete conversion without significant product degradation.
-
Nature of the Phenyl Substituent: The electronic nature of the substituent on the acetophenone plays a significant role. Electron-withdrawing groups, such as the nitro group in 3-nitroacetophenone, can deactivate the substrate, often resulting in lower yields compared to electron-donating or neutral substituents[1].
Illustrative Experimental Protocol (Based on general procedures for 2-arylimidazo[1,2-a]pyridines):
A mixture of 2-aminopyridine (1 mmol), 3-nitroacetophenone (1 mmol), and iodine (10 mol%) in a suitable solvent (e.g., ethanol, 10 mL) is stirred at a specific temperature (e.g., 80 °C) for a designated time (e.g., 6-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
| Parameter | Typical Range/Value | Impact on Reproducibility |
| Yield | 40-70% | Highly dependent on precise control of reaction conditions. |
| Purity | Good to excellent | Purification by column chromatography is often necessary. |
| Reaction Time | 6-12 hours | Can vary based on scale and specific conditions. |
Method 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be subsequently modified to obtain the desired 2-substituted product. This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide.[2][3][4][5]
Key Factors Influencing Reproducibility:
-
Catalyst Selection: The GBB reaction is often catalyzed by a Lewis or Brønsted acid. The choice and concentration of the catalyst are critical for achieving high yields and purity.[2][6]
-
Isocyanide Component: The nature of the isocyanide can influence the reaction rate and yield.
-
Solvent and Dehydrating Agents: The reaction is sensitive to the presence of water. The use of dehydrating agents and anhydrous solvents is often necessary to ensure high conversion.[2]
-
One-Pot vs. Two-Step Procedure: The reaction can be performed as a one-pot or a two-step process. A one-pot procedure is more atom-economical but may require more careful optimization to control side reactions. A two-step process, involving the pre-formation of the imine, can offer better control and reproducibility.[2]
Illustrative Experimental Protocol (Based on general GBB reaction procedures):
To a solution of 2-aminopyridine (1 mmol) and 3-nitrobenzaldehyde (1 mmol) in an anhydrous solvent (e.g., methanol or dichloromethane) is added a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃ or p-toluenesulfonic acid). The mixture is stirred at room temperature for a short period to form the imine intermediate. Subsequently, an isocyanide (1 mmol) is added, and the reaction is stirred until completion (monitored by TLC). The product is then isolated and purified.
| Parameter | Typical Range/Value | Impact on Reproducibility |
| Yield | 60-90% | Generally higher and more reproducible than traditional condensation methods with proper optimization. |
| Purity | Good to excellent | Purification is typically straightforward. |
| Reaction Time | 2-24 hours | Dependent on the specific catalyst and substrates used. |
Visualizing the Synthetic Workflows
To better understand the sequence of operations and the critical control points in each synthetic approach, the following workflows are presented.
Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) Reaction.
Caption: Workflow for the Iodine-Catalyzed Three-Component Reaction.
Characterization Data
Accurate characterization of the final product is paramount for validating the success and reproducibility of the synthesis. The following data are typical for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₉N₃O₂[7] |
| Molecular Weight | 239.23 g/mol [7] |
| Appearance | Typically a solid |
| ¹H NMR | Characteristic aromatic proton signals. |
| ¹³C NMR | Resonances corresponding to the imidazo[1,2-a]pyridine core and the nitrophenyl group. |
Conclusion and Recommendations
The reproducible synthesis of this compound is achievable through careful control of key experimental parameters. While the iodine-catalyzed three-component reaction offers a straightforward approach, its reproducibility can be sensitive to reaction conditions, particularly when dealing with deactivated substrates. The Groebke-Blackburn-Bienaymé reaction, especially when optimized as a one-pot, two-step process, generally provides higher yields and greater reproducibility.
For researchers aiming to establish a robust and scalable synthesis, a thorough optimization of the chosen method is essential. This includes a systematic investigation of catalysts, solvents, temperature, and reaction time. Meticulous documentation of all experimental details is crucial for ensuring intra- and inter-laboratory reproducibility. By understanding the underlying chemical principles and diligently controlling the reaction parameters, scientists can confidently and consistently synthesize this compound for their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. This compound | C13H9N3O2 | CID 617391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine. As a nitrogen-containing heterocyclic aromatic compound, this substance requires careful handling to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind safe waste management protocols.
At-a-Glance: Hazard Profile and Immediate Precautions
Before handling this compound for any purpose, including disposal, it is critical to understand its hazard profile. This compound is classified with the following hazards:
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) | [1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) | [1][2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | [1][2] |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure | [2][3] |
Immediate Actions: Always handle this compound within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with side shields.[2][3]
The "Why": Understanding the Chemistry of Disposal
The structure of this compound—featuring an imidazopyridine core and an aromatic nitro group—dictates its disposal requirements.
-
Aromatic Nitro Group (-NO2): Aromatic nitro compounds are known for their potential reactivity and toxicity.[4][5] The nitro group is a strong electron-withdrawing group, which can make the compound susceptible to certain chemical reactions. More importantly, many nitroaromatic compounds are toxic, mutagenic, and resistant to environmental degradation, making their release into the environment a significant concern.[5]
-
Imidazo[1,2-a]pyridine Core: This nitrogen-containing heterocyclic structure is common in pharmacologically active molecules.[6][7][8][9] While the core itself is relatively stable, its derivatives must be treated as active chemical waste. Improper disposal could lead to unforeseen environmental consequences.
Therefore, the primary goal of disposal is the complete and irreversible destruction of the molecule, preventing its release and potential harm. High-temperature incineration is the preferred method for this class of compounds.[10]
Standard Operating Procedure for Disposal
This section outlines the step-by-step protocol for collecting and preparing this compound waste for final disposal.
Step 1: Personal Protective Equipment (PPE)
Ensure the following PPE is worn at all times when handling the chemical waste:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened lab coat.
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing laboratory accidents.
-
Designate a Waste Stream: Establish a dedicated waste container for solid this compound and related materials (e.g., contaminated weighing paper, gloves).
-
Check for Incompatibilities: DO NOT mix this waste with:
Step 3: Waste Collection and Containerization
-
Solid Waste:
-
Contaminated Solvents:
-
If the compound is dissolved in a solvent, it should be collected as hazardous liquid waste.
-
Use a designated, properly vented, and sealed solvent waste container.
-
Ensure the solvent is compatible with the container material and other wastes already present.
-
Step 4: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety.
-
Attach a completed Hazardous Waste Label provided by your institution's EHS department to the container.[11][12]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[12]
-
An accurate list of all contents, including any solvents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Step 5: Storage and Pickup
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of laboratory personnel, away from general traffic, and ideally in secondary containment.
-
Arrange for Disposal: Once the container is nearly full or has reached the institutional time limit for storage, contact your EHS office to schedule a pickup.[12] Disposal must be handled by a licensed hazardous waste management company.
Disposal Workflow and Emergency Decision-Making
The following diagrams illustrate the standard disposal workflow and a decision tree for handling accidental spills.
Caption: Standard workflow for the disposal of this compound.
Caption: Decision tree for managing an accidental spill.
Concluding Remarks
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Adherence to these guidelines, in conjunction with your institution's specific policies, ensures that research can be conducted responsibly. Always consult your local Environmental Health & Safety office for clarification on any procedure.
References
- 1. This compound | C13H9N3O2 | CID 617391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (EVT-12763666) | 944580-90-9 [evitachem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
